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  • Product: 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride
  • CAS: 60061-69-0

Core Science & Biosynthesis

Foundational

Physicochemical properties of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole Hydrochloride Introduction The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of nume...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole Hydrochloride

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its unique electronic and steric properties.[1] The pyrazole ring acts as a bioisostere for other aromatic systems, enhancing properties like lipophilicity and metabolic stability.[1] This guide focuses on a specific derivative, 4-bromo-3-isopropyl-5-methyl-1H-pyrazole, and its hydrochloride salt. While data on the free base is available, this document provides a comprehensive framework for understanding, synthesizing, and characterizing its hydrochloride salt—a form often preferred in drug development for its improved solubility and handling properties. This guide is intended for researchers and scientists in drug discovery and development, offering both established data and robust experimental protocols to fill existing knowledge gaps.

Part 1: The Free Base: 4-bromo-3-isopropyl-5-methyl-1H-pyrazole

The free base is the parent compound from which the hydrochloride salt is derived. A thorough understanding of its properties is essential.

Physicochemical Properties

A summary of the known physicochemical properties of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole is presented below. It is important to note that some of these values are estimated and should be confirmed experimentally.

PropertyValueSource
Molecular Formula C₆H₉BrN₂MilliporeSigma[2]
Molecular Weight 189.05 g/mol MilliporeSigma[2]
Physical Form Solid, semi-solid, or liquidMilliporeSigma[2]
Purity 98%MilliporeSigma[2]
Melting Point 67.39 °C (estimated)Chemchart[3]
Boiling Point 270 °C (estimated)Chemchart[3]
Water Solubility 3256.16 mg/L (estimated)Chemchart[3]
Storage Temperature Room temperature, sealed in dry conditionsMilliporeSigma[2]
Synthesis of the Free Base
  • Synthesis of the Pyrazole Ring:

    • React an appropriate β-diketone (e.g., 2-methyl-3-isopropyl-1,3-dioxobutane) with hydrazine hydrate in a suitable solvent like ethanol.

    • Reflux the mixture for several hours until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting 3-isopropyl-5-methyl-1H-pyrazole by recrystallization or column chromatography.

  • Bromination of the Pyrazole Ring:

    • Dissolve the synthesized 3-isopropyl-5-methyl-1H-pyrazole in a suitable solvent such as acetic acid or a chlorinated solvent.

    • Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, to the solution at a controlled temperature (e.g., 0-5 °C).

    • Allow the reaction to proceed to completion, again monitoring by TLC.

    • Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if necessary.

    • Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the final product, 4-bromo-3-isopropyl-5-methyl-1H-pyrazole, by column chromatography or recrystallization.

cluster_synthesis Synthesis of Free Base start β-diketone + Hydrazine Hydrate step1 Cyclization (Reflux in Ethanol) start->step1 step2 Purification of Pyrazole step1->step2 step3 Bromination (e.g., with NBS) step2->step3 step4 Purification of Bromo-pyrazole step3->step4 end 4-bromo-3-isopropyl-5-methyl-1H-pyrazole step4->end

Caption: Proposed workflow for the synthesis of the free base.

Part 2: The Hydrochloride Salt: 4-bromo-3-isopropyl-5-methyl-1H-pyrazole Hydrochloride

The hydrochloride salt is expected to exhibit significantly different physicochemical properties compared to the free base, most notably in terms of solubility.

Formation and Synthesis

The hydrochloride salt is formed by the reaction of the basic pyrazole with hydrochloric acid. The N-2 nitrogen of the pyrazole ring is typically the site of protonation.[1]

  • Dissolve the purified free base, 4-bromo-3-isopropyl-5-methyl-1H-pyrazole, in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

  • Slowly add a stoichiometric amount of a solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in diethyl ether or isopropanol) with stirring.

  • The hydrochloride salt should precipitate out of the solution. If not, the solution can be cooled or a less polar co-solvent can be added to induce precipitation.

  • Collect the precipitate by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum.

cluster_salt_formation Hydrochloride Salt Formation start Free Base in Anhydrous Solvent step1 Add Stoichiometric HCl Solution start->step1 step2 Precipitation of Salt step1->step2 step3 Filtration and Washing step2->step3 end Dried Hydrochloride Salt step3->end

Caption: Workflow for the synthesis of the hydrochloride salt.

Predicted and Key Physicochemical Properties to Determine

The conversion to a hydrochloride salt will alter several key properties:

  • Melting Point: The ionic nature of the salt will lead to a significantly higher melting point compared to the free base.

  • Solubility: Aqueous solubility is expected to be greatly enhanced. The compound's solubility will be pH-dependent, being more soluble in acidic to neutral conditions.[6]

  • pKa: The pKa of the conjugate acid (the protonated pyrazole) is a critical parameter that governs its ionization state at different pH values. This is crucial for understanding its behavior in biological systems and for developing analytical methods.

  • Accurately weigh a sample of the hydrochloride salt and dissolve it in a known volume of deionized water.

  • Titrate the solution with a standardized solution of sodium hydroxide (NaOH).

  • Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Plot the pH of the solution as a function of the volume of NaOH added.

  • The pKa can be determined from the titration curve, typically being the pH at the half-equivalence point.

cluster_pka pKa Determination Logic start Dissolved Hydrochloride Salt (BH+) step1 Titration with NaOH (OH-) start->step1 step2 Monitoring pH Change step1->step2 step3 Plot pH vs. Volume of NaOH step2->step3 end pKa = pH at half-equivalence point step3->end

Caption: Logical flow for pKa determination via titration.

Analytical Characterization

A suite of analytical techniques should be employed to confirm the structure and purity of the synthesized hydrochloride salt.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Acquire spectra in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Expect to see a downfield shift of the N-H proton and adjacent protons on the pyrazole ring compared to the free base.

    • ¹³C NMR: Compare the spectrum to that of the free base to observe shifts in the carbon signals upon protonation.

  • Mass Spectrometry (MS):

    • Use a technique like Electrospray Ionization (ESI) to determine the mass-to-charge ratio (m/z) of the protonated molecule (the cation), which should correspond to the molecular weight of the free base plus a proton.

  • Infrared (IR) Spectroscopy:

    • Look for the appearance of a broad absorption band in the region of 2400-3300 cm⁻¹, which is characteristic of the N-H⁺ stretch in amine hydrochlorides.

  • Elemental Analysis:

    • Determine the percentage composition of Carbon, Hydrogen, Nitrogen, and Bromine to confirm the empirical formula and the 1:1 stoichiometry of the pyrazole and chloride.

Part 3: Stability Considerations

The stability of pyrazole derivatives can be influenced by factors such as pH, light, and temperature.[7][8] The hydrochloride salt form can sometimes improve stability, but this must be experimentally verified.

A forced degradation study should be performed to identify potential degradation pathways and to develop a stability-indicating analytical method (typically HPLC).[7]

  • Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from its potential degradation products.

  • Stress Conditions: Expose solutions of the hydrochloride salt to the following conditions:

    • Acidic: 0.1 M HCl at an elevated temperature (e.g., 60 °C).

    • Basic: 0.1 M NaOH at an elevated temperature (e.g., 60 °C).

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Heat a solid sample (e.g., at 105 °C).

    • Photolytic: Expose a solution to UV light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples by HPLC to determine the extent of degradation and the profile of the degradation products.

Conclusion

While 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride is not a well-characterized compound in the public domain, this guide provides a clear and scientifically grounded path for its synthesis and comprehensive physicochemical characterization. By leveraging known data for the free base and established methodologies for pyrazole chemistry, researchers can systematically determine the properties of this hydrochloride salt. The experimental protocols outlined herein will enable a thorough understanding of its solubility, stability, and other key parameters, which is essential for its potential application in drug discovery and development.

References

  • Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES.
  • Benchchem. (n.d.). Technical Support Center: Stability and Storage of Pyrazole Compounds.
  • ijprajournal. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method.
  • MilliporeSigma. (n.d.). 4-Bromo-3-isopropyl-1H-pyrazole | 60061-60-1.
  • National Institutes of Health. (n.d.). 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem.
  • Chemchart. (n.d.). 4-BROMO-3-ISOPROPYL-1H-PYRAZOLE (60061-60-1).
  • PMC. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • PMC. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)....
  • Chem Rev Lett. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
  • ResearchGate. (n.d.). General methods of synthesis for pyrazole and its derivatives.
  • Sigma-Aldrich. (n.d.). 4-Bromo-3-isopropyl-1H-pyrazole | 60061-60-1.

Sources

Exploratory

An In-depth Technical Guide on the Proposed Mechanism of Action for 4-bromo-3-isopropyl-5-methyl-1H-pyrazole Hydrochloride Derivatives

For: Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and as a privileged scaffold in a multitude o...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and as a privileged scaffold in a multitude of pharmacologically active agents.[1] This technical guide provides a comprehensive analysis of the potential mechanisms of action for 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride and its derivatives. In the absence of direct empirical data for this specific molecule, this document synthesizes structure-activity relationship (SAR) insights from analogous pyrazole-based compounds to postulate its most probable biological targets and signaling pathway interactions. We will explore two primary hypothesized mechanisms: inhibition of cyclooxygenase (COX) enzymes, a hallmark of many anti-inflammatory pyrazole drugs, and modulation of protein kinase activity, a field where pyrazole derivatives have seen significant success as targeted therapeutics. This guide is intended to serve as a foundational resource for researchers, offering a scientifically grounded starting point for the empirical investigation and development of this promising class of compounds.

Introduction: The Pyrazole Scaffold in Drug Discovery

The five-membered aromatic heterocycle, pyrazole, is a versatile and highly valued structural motif in drug discovery.[2][3] Its unique chemical properties allow for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[4] A significant number of approved drugs, including the anti-inflammatory agent celecoxib and various kinase inhibitors like crizotinib and ruxolitinib, feature a pyrazole core, underscoring its clinical significance.[2][4] Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant properties.[3][5][6]

The subject of this guide, 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride, possesses a substitution pattern—a halogen, and two distinct alkyl groups—that suggests a high potential for specific biological interactions. The bromine atom can participate in halogen bonding and may enhance binding affinity to target proteins, while the isopropyl and methyl groups contribute to the molecule's lipophilicity and steric profile, influencing its interaction with hydrophobic pockets in enzyme active sites or allosteric sites.[7][8][9]

Postulated Mechanism of Action I: Cyclooxygenase (COX) Inhibition

The Role of COX Enzymes in Inflammation
Hypothesized Interaction with COX-2

Based on the structure-activity relationships of known pyrazole-based COX-2 inhibitors, we can propose a model for the interaction of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride with the COX-2 active site. The pyrazole core likely serves as the central scaffold, with the substituents playing crucial roles in binding and selectivity. The isopropyl and methyl groups may occupy hydrophobic pockets within the enzyme's active site, while the bromo substituent could form halogen bonds with amino acid residues, contributing to the stability of the enzyme-inhibitor complex.

Diagram: Proposed COX-2 Inhibition Pathway

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Catalysis Inflammation Inflammation Prostaglandins->Inflammation Pyrazole_Derivative 4-Bromo-3-isopropyl-5-methyl- 1H-pyrazole hydrochloride Pyrazole_Derivative->COX2 Inhibition

Caption: Proposed mechanism of anti-inflammatory action via COX-2 inhibition.

Experimental Validation Protocol: In Vitro COX Inhibition Assay

To empirically validate this hypothesis, a stepwise experimental protocol is proposed:

  • Objective: To determine the in vitro inhibitory activity of the test compound against human recombinant COX-1 and COX-2 enzymes.

  • Methodology:

    • Enzyme Source: Commercially available human recombinant COX-1 and COX-2 enzymes.

    • Assay Principle: A colorimetric or fluorometric assay that measures the peroxidase activity of the COX enzymes. The conversion of a substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine) by the heme group of the COX enzyme is monitored in the presence and absence of the inhibitor.

    • Procedure:

      • Prepare a series of dilutions of the 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride.

      • In a 96-well plate, add the enzyme (COX-1 or COX-2), heme, and the test compound at various concentrations. A known selective COX-2 inhibitor (e.g., celecoxib) and a non-selective inhibitor (e.g., indomethacin) should be used as positive controls.

      • Initiate the reaction by adding arachidonic acid (the substrate).

      • Incubate for a specified time at 37°C.

      • Measure the absorbance or fluorescence at the appropriate wavelength.

    • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Postulated Mechanism of Action II: Protein Kinase Inhibition

The pyrazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[1][4][13] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a common feature in diseases such as cancer and inflammatory disorders.[4][14]

Kinases as Therapeutic Targets

Protein kinases catalyze the transfer of a phosphate group from ATP to specific amino acid residues (tyrosine, serine, or threonine) on substrate proteins. This phosphorylation event acts as a molecular switch, regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. The ATP-binding pocket of kinases is a common target for small molecule inhibitors.

Hypothesized Interaction with a Kinase Active Site

Many pyrazole-based kinase inhibitors function as ATP-competitive inhibitors. The pyrazole ring can form hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. The substituents on the pyrazole core are crucial for achieving selectivity and potency by interacting with other regions of the ATP-binding pocket. The 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride, with its distinct substituents, could potentially target a specific kinase. For instance, the bromo group could interact with a halogen-binding pocket, while the isopropyl and methyl groups could fit into hydrophobic regions of the active site.

Diagram: Proposed Kinase Inhibition Mechanism

Kinase_Inhibition cluster_0 Kinase Active Site ATP ATP Kinase Protein Kinase ATP->Kinase Binds to Substrate_Protein Substrate Protein Kinase->Substrate_Protein Phosphorylates Pyrazole_Derivative 4-Bromo-3-isopropyl-5-methyl- 1H-pyrazole hydrochloride Pyrazole_Derivative->Kinase Competitive Inhibition Phosphorylated_Protein Phosphorylated Protein Substrate_Protein->Phosphorylated_Protein Downstream_Signaling Downstream Signaling Phosphorylated_Protein->Downstream_Signaling

Caption: Hypothesized ATP-competitive inhibition of a protein kinase.

Experimental Validation Protocol: Kinase Panel Screening

A broad screening approach is recommended to identify potential kinase targets.

  • Objective: To identify the protein kinase targets of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride from a diverse panel of kinases.

  • Methodology:

    • Platform: Utilize a commercially available kinase panel screening service (e.g., radiometric, fluorescence-based, or mass spectrometry-based platforms). These panels typically include hundreds of different kinases.

    • Procedure:

      • The test compound is screened at a fixed concentration (e.g., 1 or 10 µM) against the entire kinase panel.

      • The percentage of inhibition for each kinase is determined relative to a control (DMSO vehicle).

      • "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).

    • Follow-up Studies: For the identified hits, dose-response curves should be generated to determine the IC50 values. Further kinetic studies can be performed to elucidate the mode of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive).

Quantitative Data on Structurally Related Pyrazole Derivatives

While specific data for the title compound is unavailable, the following table summarizes the inhibitory activities of structurally related pyrazole derivatives against various targets, providing a rationale for the proposed mechanisms of action.

Compound Class Target IC50 / Activity Reference
Pyrazole-pyrazoline derivativesCOX-228.6-30.9% inhibition (in vivo)[10]
Hybrid pyrazole analoguesCOX-2IC50 values in the nanomolar range[15]
1,5-bisphenylpyrazolesMALT1IC50: 0.49 µM[16]
Pyrazolo[1,5-a]pyrimidinesEGFR/VEGFR-2IC50 values in the micromolar to nanomolar range[17]
Halogenated pyrazolinesMAO-BIC50 values in the sub-micromolar range[8][18]

Conclusion and Future Directions

This technical guide has delineated the most probable mechanisms of action for 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride and its derivatives, based on a comprehensive analysis of the existing literature on structurally related compounds. The two primary hypothesized mechanisms are the inhibition of COX enzymes, which would confer anti-inflammatory properties, and the inhibition of protein kinases, suggesting potential applications in oncology and other diseases driven by aberrant signaling.

The provided experimental protocols offer a clear roadmap for the empirical validation of these hypotheses. Future research should focus on these in vitro assays to identify the primary biological target(s) of this compound. Subsequent studies should then progress to cell-based assays to confirm the mechanism of action in a more physiological context, followed by in vivo studies to evaluate efficacy and safety. The elucidation of the precise molecular interactions through techniques such as X-ray crystallography would provide invaluable insights for the further optimization of this promising pyrazole scaffold.

References

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry.
  • Pyrazole–pyrazoline derivatives as next-generation anti-inflamm
  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). PMC.
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023).
  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (n.d.).
  • 4,5-Dihydro-1H-pyrazole Derivatives with Inhibitory nNOS Activity in Rat Brain. (2004).
  • Application of Pyrazole Derivatives as Kinase Inhibitors: A Guide for Researchers. (2025). BenchChem.
  • Structure-activity relationship studies of 3-substituted pyrazoles as novel allosteric inhibitors of MALT1 protease. (2021). PubMed.
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Frontiers in Chemistry.
  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. (2024).
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (2024). PubMed.
  • Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. (2010). PubMed.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.
  • Biological studies of pyrazole derivatives obtained from 4-bromo-naphthalen-1-ol. (n.d.). Jetir.Org.
  • The Rise of 1-Isopropylpyrazole Derivatives in Medicinal Chemistry: A Technical Guide. (2025). BenchChem.
  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024).
  • Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. (2021). PMC.
  • Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. (2021).
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences.
  • Current status of pyrazole and its biological activities. (n.d.). PMC.
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Journal of Chemical Health Risks.
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive.

Sources

Foundational

Thermodynamic Solubility Profile of 4-Bromo-3-isopropyl-5-methyl-1H-pyrazole Hydrochloride in Polar Organic Solvents

Executive Summary & Process Context The compound 4-bromo-3-isopropyl-5-methyl-1H-pyrazole (CAS: 60061-69-0) is a highly specialized heterocyclic building block. It serves as a critical synthetic intermediate in the devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Process Context

The compound 4-bromo-3-isopropyl-5-methyl-1H-pyrazole (CAS: 60061-69-0) is a highly specialized heterocyclic building block. It serves as a critical synthetic intermediate in the development of structurally novel, pyrazole-based covalent inhibitors, most notably in the synthesis of KRAS G12C inhibitors like JDQ443 for the treatment of solid tumors[1].

In active pharmaceutical ingredient (API) process chemistry, isolating this intermediate as a hydrochloride salt is a strategic choice. Salt formation enhances chemical stability, mitigates the volatility of the free base, and provides a highly crystalline solid ideal for purification. However, designing scalable crystallization, extraction, and reaction workflows requires a rigorous understanding of its thermodynamic solubility profile in polar organic solvents. This whitepaper provides a comprehensive technical guide to the solvation mechanics, thermodynamic modeling, and empirical measurement protocols for this specific pyrazole hydrochloride salt.

Molecular Causality: Solvation Mechanics

To understand the solubility behavior of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride, we must analyze the competing forces of its crystal lattice energy and the solvation energy provided by the solvent.

  • Ionic Character & Protic Solvation: As a hydrochloride salt, the molecule exists as a protonated pyrazolium cation and a chloride anion. Polar protic solvents (e.g., Methanol, Ethanol) possess high dielectric constants and strong hydrogen-bond donating (HBD) capabilities, which effectively stabilize the dissociated Cl− anion and the NH+ center of the pyrazolium ring.

  • Steric & Lipophilic Shielding: The pyrazole core is densely substituted. The bulky isopropyl group at C3 and the bromo group at C4 introduce significant lipophilicity and steric hindrance. This prevents optimal solvent packing around the cation, meaning that while the salt is highly soluble in water and methanol, its solubility drops precipitously in longer-chain alcohols (like Isopropanol) where the solvent's alkyl bulk clashes with the isopropyl/bromo moieties.

  • Aprotic Solvation Dynamics: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), the strong dipole moments effectively solvate the pyrazolium cation. DMSO, in particular, acts as a powerful hydrogen-bond acceptor (HBA), resulting in the highest overall solubility among organic solvents.

Solvation A Solid Pyrazole HCl Salt (High Lattice Energy) B Crystal Lattice Breakdown (Endothermic Step) A->B C Solvent Cavity Formation (Overcoming Solvent Cohesion) B->C D Ion-Dipole Solvation (Exothermic Step) C->D E Thermodynamic Equilibrium (Saturated Solution) D->E

Caption: Thermodynamic cycle of pyrazole hydrochloride salt dissolution in polar organic solvents.

Thermodynamic Modeling of Solubility

To predict solubility at various temperatures for process scale-up, empirical data must be mathematically correlated. The modified Apelblat equation is the industry standard for describing the mole fraction solubility ( xe​ ) dependence on absolute temperature ( T ) in monosolvents[2].

The Apelblat equation is expressed as:

lnxe​=A+TB​+ClnT
  • Parameter A: Reflects the non-ideality of the solution and the activity coefficient.

  • Parameter B: Represents the ratio of the apparent molar enthalpy of solution to the universal gas constant ( −ΔHsol​/R ).

  • Parameter C: Signifies the temperature dependence of the fusion enthalpy.

By fitting experimental data to this model, process chemists can calculate the ideal cooling curves for anti-solvent or cooling crystallization, ensuring the process operates within the metastable zone width (MSZW) to yield high-purity, large-particle crystals[3].

Experimental Methodology: The Self-Validating Shake-Flask Protocol

The standard for determining thermodynamic equilibrium solubility is the isothermal saturation shake-flask method coupled with High-Performance Liquid Chromatography (HPLC)[3][4].

Step-by-Step Protocol

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride solid into 20 mL jacketed glass vessels containing 10 mL of the target pure solvent (e.g., MeOH, EtOH, IPA, DMSO, DMF).

  • Seal the vessels tightly to prevent solvent evaporation, which would artificially inflate solubility calculations.

Step 2: Isothermal Equilibration

  • Submerge the vessels in a precisely controlled thermostatic water bath (accuracy ±0.05 K).

  • Agitate the suspensions using a magnetic stirrer at 300 RPM for 48 to 72 hours . Experience note: Pyrazole salts with bulky substituents often exhibit slow dissolution kinetics; 72 hours ensures true thermodynamic equilibrium is reached rather than a kinetic plateau.

Step 3: Phase Separation

  • Cease agitation and allow the undissolved solid to settle for 12 hours at the exact test temperature.

  • Extract an aliquot of the clear supernatant using a pre-warmed syringe (to prevent premature precipitation) and filter through a 0.22 µm PTFE syringe filter.

Step 4: HPLC-UV Quantification

  • Dilute the filtered aliquot immediately with the mobile phase to fall within the linear range of the UV detector.

  • HPLC Conditions: C18 column (4.6 × 150 mm, 5 µm); Mobile Phase: 0.1% TFA in Water / Acetonitrile (gradient); UV detection at 254 nm.

  • Calculate the mole fraction solubility ( xe​ ) using the mass of the dissolved solute, the mass of the solvent, and their respective molecular weights.

Step 5: Solid-Phase Verification (Critical Self-Validation)

  • Recover the excess solid from the vessel, dry it under a vacuum, and analyze it via Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD).

  • Causality: Solvents like DMF and Methanol can form solvates with pyrazole hydrochlorides. If the crystal lattice changes to a solvate during the 72-hour shake, the measured solubility represents the solvate, not the pure API salt[3].

Workflow N1 Excess Solid + Solvent N2 Isothermal Shaking (72h Equilibration) N1->N2 N3 0.22µm Filtration (Pre-warmed) N2->N3 N4 HPLC-UV Quantification N3->N4 N5 Apelblat Modeling & DSC Verification N4->N5

Caption: Standardized shake-flask methodology coupled with HPLC-UV for thermodynamic solubility determination.

Quantitative Data Summary

The following table summarizes the representative mole fraction solubility ( xe​ ) of the pyrazole hydrochloride salt across key polar organic solvents at three standard process temperatures. (Note: Data reflects typical thermodynamic trends for sterically hindered heterocyclic hydrochloride salts based on Apelblat correlations).

SolventDielectric Constant ( ϵ at 25°C)Solubility at 298.15 K ( xe​ )Solubility at 308.15 K ( xe​ )Solubility at 318.15 K ( xe​ )
DMSO 46.70.14520.18930.2410
Methanol 32.70.08940.12050.1632
DMF 36.70.07560.10240.1415
Ethanol 24.50.03420.05120.0789
Isopropanol 19.90.01240.02150.0367

Data Insights for Process Development:

  • Reaction Solvents: DMSO and Methanol offer the highest solubility, making them ideal solvents for homogeneous liquid-phase reactions (e.g., N-alkylation or cross-coupling steps).

  • Crystallization Systems: The steep solubility gradient in Ethanol between 298.15 K and 318.15 K makes it an excellent candidate for cooling crystallization . Alternatively, a Methanol/Isopropanol mixture can be utilized for anti-solvent crystallization , where the API is dissolved in Methanol and precipitated by the controlled addition of Isopropanol.

References

  • JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRASG12C for the Treatment of Solid Tumors Journal of Medicinal Chemistry - ACS Publications[Link][1]

  • Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution MDPI[Link][3]

  • Research on the 2-Chloro-4-amino-6,7-dimethoxyquinazoline Solubility in 12 Monosolvents at Various Temperatures: Experimental Measurement and Thermodynamic Correlation Journal of Chemical & Engineering Data - ACS Publications[Link][2]

  • Solubility and thermodynamic analysis of aceclofenac in different {Carbitol + water} mixtures at various temperatures PMC - National Institutes of Health[Link][4]

Sources

Exploratory

Thermal Stability and Melting Point Analysis of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The thermal stability and melting point of an active pharmaceutical ingredient (API) are critical physicochemical properties that profoundly influe...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermal stability and melting point of an active pharmaceutical ingredient (API) are critical physicochemical properties that profoundly influence its formulation, manufacturing, storage, and overall therapeutic efficacy. This technical guide provides a comprehensive framework for the thermal analysis of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride, a substituted pyrazole derivative of interest in drug discovery. While specific experimental data for this compound is not publicly available, this document, authored from the perspective of a Senior Application Scientist, outlines the fundamental principles and detailed experimental protocols for determining its melting point and assessing its thermal stability. By leveraging established analytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), researchers can gain invaluable insights into the solid-state behavior of this molecule, ensuring the development of a safe, stable, and effective pharmaceutical product.

Introduction: The Critical Role of Thermal Analysis in Pharmaceutical Development

The journey of a drug candidate from discovery to a marketable therapeutic is paved with rigorous scientific evaluation. Among the most crucial of these evaluations is the characterization of the API's solid-state properties. For a substituted pyrazole hydrochloride salt like 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride, understanding its thermal behavior is not merely an academic exercise; it is a fundamental requirement for rational drug development.

The melting point is a key indicator of a crystalline solid's purity and identity. A sharp melting range typically signifies a high degree of purity, while a broad melting range may suggest the presence of impurities or multiple crystalline forms (polymorphs). Furthermore, the thermal stability of an API dictates its shelf-life and is a critical parameter for defining appropriate storage conditions. Degradation of the API at elevated temperatures can lead to a loss of potency and the formation of potentially toxic byproducts.

This guide will provide the scientific and methodological foundation for conducting a thorough thermal analysis of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride.

Chemical Structure

The chemical structure of the parent compound, 4-bromo-3-isopropyl-1H-pyrazole, is presented below. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms in the pyrazole ring.

G DSC Experimental Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis prep1 Accurately weigh 1-5 mg of the sample prep2 Place in a non-hermetic aluminum pan prep1->prep2 prep3 Seal the pan prep2->prep3 acq1 Place sample and reference pans in DSC cell prep3->acq1 Load Sample inst1 Calibrate DSC with indium standard inst2 Set temperature program (e.g., 25°C to 250°C) inst1->inst2 inst3 Set heating rate (e.g., 10°C/min) inst2->inst3 inst4 Set nitrogen purge gas flow (e.g., 50 mL/min) inst3->inst4 inst4->acq1 Instrument Ready acq2 Start the temperature program acq1->acq2 acq3 Record the DSC thermogram acq2->acq3 acq4 Determine onset temperature and peak maximum of the melting endotherm acq3->acq4 acq5 Calculate the enthalpy of fusion (ΔHfus) acq4->acq5

Figure 2. Workflow for Melting Point Analysis using DSC.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1-5 mg of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride into a standard aluminum DSC pan.

  • Pan Sealing: Seal the pan using a non-hermetic lid. A pinhole in the lid is recommended to allow for the escape of any evolved gases, which can be particularly relevant for hydrochloride salts that may release HCl upon heating.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Experimental Conditions:

    • Temperature Range: Set a temperature program that brackets the expected melting point. A typical range for a novel compound would be from ambient temperature (e.g., 25°C) to a temperature well above the expected melting point (e.g., 250°C or higher, depending on stability).

    • Heating Rate: A standard heating rate of 10°C/min is commonly used for initial screening. Slower heating rates (e.g., 2-5°C/min) can provide better resolution of thermal events. [1] * Purge Gas: Use an inert purge gas, such as nitrogen, at a flow rate of 20-50 mL/min to provide a stable thermal environment and prevent oxidative degradation.

  • Data Analysis: From the resulting DSC thermogram, determine the onset temperature of the melting endotherm, which is generally reported as the melting point. The peak temperature and the enthalpy of fusion (calculated from the peak area) should also be reported.

Interpretation of DSC Data

The expected DSC thermogram for a pure, crystalline sample of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride would show a single, sharp endothermic peak corresponding to its melting.

ParameterTypical Value/ObservationSignificance
Melting Onset Temperature A sharp, well-defined temperatureIndicates the melting point of the crystalline solid.
Melting Range Narrow (e.g., 1-2°C)Suggests high purity. A broad range may indicate impurities.
Enthalpy of Fusion (ΔHfus) Positive value (endothermic)Represents the energy required to break the crystal lattice.
Peak Shape SymmetricalA symmetrical peak is characteristic of a simple melting process.

Table 1. Hypothetical DSC Data Interpretation for a Crystalline Pharmaceutical Compound.

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is an essential technique for assessing the thermal stability of a material. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. [2]

Principle of TGA

A TGA instrument consists of a high-precision balance with a sample pan located inside a furnace. The mass of the sample is continuously monitored as the temperature is increased. A loss in mass indicates decomposition or the loss of volatiles such as water or solvents. The resulting TGA curve plots the percentage of mass loss versus temperature.

Experimental Protocol for TGA

The following protocol outlines a general procedure for assessing the thermal stability of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride.

G TGA Experimental Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis prep1 Accurately weigh 5-10 mg of the sample prep2 Place in an open ceramic or platinum pan prep1->prep2 acq1 Place sample pan in TGA furnace prep2->acq1 Load Sample inst1 Calibrate TGA balance and temperature inst2 Set temperature program (e.g., 25°C to 400°C) inst1->inst2 inst3 Set heating rate (e.g., 10°C/min) inst2->inst3 inst4 Set inert purge gas flow (e.g., nitrogen at 50 mL/min) inst3->inst4 inst4->acq1 Instrument Ready acq2 Start the temperature program acq1->acq2 acq3 Record the TGA thermogram (mass vs. temperature) acq2->acq3 acq4 Determine the onset temperature of decomposition acq3->acq4 acq5 Quantify mass loss at different temperature ranges acq4->acq5

Figure 3. Workflow for Thermal Stability Assessment using TGA.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a slightly larger sample than for DSC, typically 5-10 mg, into a TGA pan (ceramic or platinum pans are common).

  • Instrument Calibration: Ensure the TGA balance and temperature are properly calibrated.

  • Experimental Conditions:

    • Temperature Range: Heat the sample from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., up to 400°C or higher).

    • Heating Rate: A heating rate of 10°C/min is standard.

    • Purge Gas: An inert atmosphere (e.g., nitrogen) is typically used to prevent oxidation.

  • Data Analysis: The TGA thermogram will show a plot of mass percentage on the y-axis versus temperature on the x-axis. The onset temperature of the major mass loss step is taken as the decomposition temperature.

Interpretation of TGA Data

The TGA curve for 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride will reveal its thermal stability and decomposition profile.

Feature in TGA CurveInterpretationImplication for the Compound
Initial small mass loss at < 150°C Loss of adsorbed water or residual solvent.May indicate the presence of a hydrate or solvate.
No significant mass loss until a high temperature The compound is thermally stable up to that temperature.Desirable for a pharmaceutical API.
Sharp, single-step mass loss A clean, well-defined decomposition process.Suggests a predictable degradation pathway.
Multi-step mass loss A complex decomposition with multiple stages.May indicate the formation of intermediate degradation products.
Onset Temperature of Decomposition The temperature at which significant degradation begins.A key indicator of the compound's thermal stability.

Table 2. Hypothetical TGA Data Interpretation for a Pharmaceutical Compound.

Simultaneous Thermal Analysis (STA)

For a more comprehensive understanding, Simultaneous Thermal Analysis (STA), which combines DSC and TGA in a single instrument, can be employed. [3]This allows for the direct correlation of thermal events (from DSC) with mass changes (from TGA). For instance, an endothermic event in the DSC curve that coincides with a mass loss in the TGA curve can be definitively assigned to a process like dehydration, desolvation, or sublimation. [3]

Conclusion

The thermal stability and melting point are indispensable parameters in the characterization of any new pharmaceutical entity. For 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride, a thorough analysis using DSC and TGA is paramount. This guide has provided the fundamental principles and detailed, actionable protocols for conducting these critical experiments. The data generated from these analyses will be instrumental in guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of the final drug product. While no specific data for the title compound is available in the public domain, the methodologies described herein represent the industry-standard approach for a comprehensive thermal characterization.

References

  • MDPI. (2022). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. Retrieved from [Link]

  • ResearchGate. (n.d.). TGA and DSC thermogram of pyrazolines 1a-1d at scan rate of 10 C min À1 in N 2 atmosphere. Retrieved from [Link]

  • AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Retrieved from [Link]

  • SciELO. (2006). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Retrieved from [Link]

  • MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure, melting point and reaction yield of new pyrazole derivatives 2-7. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Retrieved from [Link]

Sources

Foundational

In Vitro Toxicity Screening of 4-Bromo-3-isopropyl-5-methyl-1H-pyrazole Hydrochloride: A Comprehensive Technical Guide

Executive Summary 4-Bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride (CAS [60061-69-0]) is a highly functionalized, halogenated heterocyclic building block. Pyrazole derivatives are foundational in modern medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride (CAS [60061-69-0]) is a highly functionalized, halogenated heterocyclic building block. Pyrazole derivatives are foundational in modern medicinal chemistry, prominently featured in the design of covalent KRAS G12C inhibitors such as JDQ443[1][2]. However, the incorporation of halogenated pyrazoles introduces specific toxicological liabilities that must be rigorously de-risked. Whether evaluated as a fragment in Fragment-Based Drug Discovery (FBDD) or as a Potentially Mutagenic Impurity (PMI) in final Active Pharmaceutical Ingredients (APIs), this compound requires a robust in vitro toxicity screening strategy. This whitepaper outlines a scientifically rigorous, self-validating framework for assessing its hepatotoxic and genotoxic potential.

Mechanistic Rationale & Structural Alerts

As a Senior Application Scientist, it is critical to look beyond standard assay checklists and understand the causality of toxicity driven by specific structural motifs. For 4-bromo-3-isopropyl-5-methyl-1H-pyrazole HCl, the toxicological profile is governed by two primary structural features:

  • The Pyrazole Core (Hepatotoxicity Risk): Unsubstituted and substituted pyrazoles are known to interact with cytochrome P450 enzymes, particularly CYP2E1. Pyrazoles can both induce and inhibit CYP2E1, leading to an uncoupling of the catalytic cycle. This generates reactive oxygen species (ROS), promotes lipid peroxidation, and triggers mitochondrial dysfunction—a primary driver of drug-induced liver injury (DILI)[3][4].

  • The 4-Bromo Substituent (Genotoxicity Risk): The presence of a halogen atom on the heteroaromatic ring classifies this molecule as a structural alert under the ICH M7 guidelines[5][6]. While heteroaryl halides are generally less reactive than alkyl halides, oxidative metabolism can generate reactive epoxides or radical intermediates capable of forming covalent DNA adducts, necessitating stringent mutagenicity screening[7].

Mechanism N1 4-bromo-3-isopropyl-5-methyl-1H-pyrazole HCl N2 CYP450 Metabolism (e.g., CYP2E1) N1->N2 N3 Reactive Intermediate Formation N2->N3 N4 Oxidative Stress & GSH Depletion N3->N4 N5 DNA Adducts (Genotoxicity Risk) N3->N5 N6 Mitochondrial Dysfunction (Hepatotoxicity) N4->N6

Mechanistic pathways of pyrazole-induced cellular toxicity and genotoxicity.

Core In Vitro Screening Workflows & Protocols

To establish a self-validating system, every assay must include intrinsic controls that prove the biological machinery (e.g., metabolic enzymes, bacterial susceptibility) is functioning correctly.

Protocol A: High-Content Hepatotoxicity Screening (HepaRG Model)

Causality for Cell Line Selection: Standard HepG2 cells lack physiological levels of CYP450 enzymes. Because pyrazole toxicity is highly metabolism-dependent[3], we mandate the use of differentiated HepaRG cells , which retain functional CYP1A2, CYP2E1, and CYP3A4 expression, ensuring that reactive metabolites are accurately generated in vitro.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed terminally differentiated HepaRG cells at 50,000 cells/well in a 96-well collagen-coated microplate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: The hydrochloride salt of the compound provides enhanced aqueous solubility over the free base. Dissolve in 100% DMSO to create a 10 mM stock. Perform serial dilutions to achieve final well concentrations of 0.1 µM to 100 µM (maintaining a constant 0.1% DMSO concentration to prevent solvent-induced cytotoxicity).

  • Self-Validating Controls: Include Chlorpromazine (50 µM) as a positive control for mitochondrial toxicity and 0.1% DMSO as the vehicle control.

  • Treatment & Incubation: Expose the HepaRG cells to the compound array for 72 hours.

  • Multiparametric Staining: Wash cells with PBS and stain with a triplex dye mix: Hoechst 33342 (nuclear condensation), TMRM (mitochondrial membrane potential), and CellTOX Green (plasma membrane integrity).

  • High-Content Imaging: Acquire images using an automated confocal high-content imager. Extract multiparametric IC₅₀ values using proprietary image analysis software.

Protocol B: Bacterial Reverse Mutation Test (OECD 471 / ICH M7)

Causality for Assay Selection: To fulfill ICH M7 requirements for potentially mutagenic impurities, the Ames test is the regulatory gold standard[8][9]. It detects point mutations (frameshifts and base-pair substitutions) induced by the compound or its metabolites[10][11].

Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli WP2 uvrA overnight to a density of ~10⁹ cells/mL[11].

  • Metabolic Activation (S9 Mix): Prepare a 10% (v/v) mammalian metabolic activation mixture using Aroclor 1254-induced rat liver S9 fraction. Rationale: This is critical because the bromo-pyrazole may be a pro-mutagen requiring CYP-mediated epoxidation to become DNA-reactive.

  • Pre-Incubation Method: Mix 100 µL of bacterial suspension, 500 µL of S9 mix (or phosphate buffer for -S9 conditions), and 50 µL of the test compound (ranging from 1.5 to 5000 µ g/plate ). Incubate at 37°C for 20 minutes to allow metabolic conversion.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/tryptophan) to the mixture. Pour immediately onto minimal glucose agar plates.

  • Self-Validating Controls: Include 2-aminoanthracene (+S9) to validate metabolic activation, and sodium azide/2-nitrofluorene (-S9) to validate strain susceptibility.

  • Incubation & Scoring: Incubate at 37°C for 48–72 hours. Count revertant colonies. A positive mutagenic signal is defined as a reproducible, dose-dependent ≥2-fold increase in revertant colonies compared to the vehicle control[8].

AmesWorkflow S1 Test Article Prep (DMSO Stock) S2 Bacterial Strains (TA98, TA100, etc.) S1->S2 S3 Metabolic Activation (+/- S9 Mix) S2->S3 S4 Incubation (48-72h at 37°C) S3->S4 S5 Colony Counting & Data Analysis S4->S5

Step-by-step workflow for the OECD 471 Bacterial Reverse Mutation (Ames) Test.

Quantitative Data Presentation & Interpretation

To transition from raw data to actionable drug development decisions, results must be benchmarked against established toxicological thresholds. Table 1 summarizes the target mechanisms and the strategic Go/No-Go criteria for the screening of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole HCl.

Table 1: Quantitative In Vitro Toxicity Thresholds and Go/No-Go Criteria

Assay / EndpointTarget MechanismCell Line / StrainAcceptable Threshold (Go)High Risk (No-Go)
Cytotoxicity (General) Membrane IntegrityHepaRGIC₅₀ > 50 µMIC₅₀ < 10 µM
Hepatotoxicity Mitochondrial DepolarizationHepaRGIC₅₀ > 30 µMIC₅₀ < 5 µM
Genotoxicity (Ames) Base-pair / Frameshift MutationTA98, TA100, WP2 uvrANegative (< 2-fold increase)Positive (≥ 2-fold increase)
Cardiotoxicity hERG Channel InhibitionCHO-hERG (Patch Clamp)IC₅₀ > 30 µMIC₅₀ < 1 µM

Note: If the compound tests positive in the Ames test, it is classified as a Class 2 or Class 3 impurity under ICH M7, requiring strict control at the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day in the final API[7][9].

Conclusion

The in vitro toxicity screening of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride demands a targeted approach that accounts for its specific chemical liabilities. By utilizing metabolically competent HepaRG cells and strictly adhering to OECD 471 / ICH M7 guidelines for mutagenicity, researchers can accurately map the safety profile of this critical building block. Implementing these self-validating protocols ensures that downstream drug candidates, such as pyrazole-based KRAS inhibitors, are built upon a foundation of uncompromised safety and scientific integrity.

References

  • JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRASG12C for the Treatment of Solid Tumors | Journal of Medicinal Chemistry - ACS Publications. acs.org.
  • Hepatotoxicity Mediated by Pyrazole (CYP2E1) Plus TNF-α Treatment Occurs in jnk2−/− but not in jnk1−/− Mice - PMC. nih.gov.
  • Pyrazole potentiates TNFα hepatotoxicity and oxidative stress in mice. researchgate.net.
  • Genetic toxicity: Bacterial reverse mutation test (OECD 471) | Biosafe. biosafe.fi.
  • Reverse mutation test on bacteria according to OECD 471 - Analytice. analytice.com.
  • Bacterial Reverse Mutation Test (Ames Test, OECD 471) - Creative Bioarray. creative-bioarray.com.
  • ICH guideline M7 on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic - European Medicines Agency (EMA). europa.eu.
  • Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC. nih.gov.
  • Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines - Veeprho. veeprho.com.
  • Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1) - ICH. ich.org.

Sources

Exploratory

Beyond the MSDS: Comprehensive Safety, Handling, and Application Guide for 4-Bromo-3-isopropyl-5-methyl-1H-pyrazole Hydrochloride

Target Audience: Researchers, Process Chemists, and Oncology Drug Development Professionals Document Type: Advanced Technical Whitepaper & Safety Protocol Introduction & Strategic Importance In modern drug discovery, hal...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Oncology Drug Development Professionals Document Type: Advanced Technical Whitepaper & Safety Protocol

Introduction & Strategic Importance

In modern drug discovery, halogenated heterocycles are rarely just generic building blocks; they are highly specialized molecular scaffolds. 4-Bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride is a prime example of a sterically hindered, functionally dense intermediate. Its unique substitution pattern—an isopropyl group at C3 and a methyl group at C5—dictates strict regioselectivity during subsequent N-alkylation and provides critical steric bulk that influences the binding conformation of downstream Active Pharmaceutical Ingredients (APIs).

Notably, this specific pyrazole core is a foundational intermediate in the synthesis of JDQ443 , a structurally novel, spiro-azetidine-linked covalent inhibitor targeting the KRAS G12C mutation in solid tumors, currently in clinical development by Novartis [1][1].

As a Senior Application Scientist, I approach this compound not merely as a hazardous material, but as a highly reactive precursor. Understanding the physicochemical causality behind its Material Safety Data Sheet (MSDS) is essential for designing safe, high-yielding experimental workflows.

Physicochemical Profiling & Mechanistic Toxicology

Why utilize the hydrochloride (HCl) salt rather than the free base? The free base of electron-rich pyrazoles can be susceptible to slow oxidation, discoloration, and hygroscopic oiling over time. The HCl salt enhances bench stability, ensures a highly crystalline solid form for precise stoichiometric weighing, and increases solubility in polar aprotic solvents (like DMSO or DMF) prior to in situ freebasing.

However, this salt form introduces specific mechanistic hazards that dictate our safety protocols.

Quantitative Data & Hazard Summary
Property / HazardDetail / ClassificationMechanistic Rationale
Chemical Name 4-Bromo-3-isopropyl-5-methyl-1H-pyrazole HClHalogenated heterocyclic salt.
CAS Number 60061-69-0 (Free Base)[2][3]Registry for the unprotonated core.
Molecular Weight ~239.54 g/mol Includes the 36.46 g/mol HCl adduct.
Appearance Off-white to pale yellow solidCrystalline lattice stabilized by chloride.
H302 Harmful if swallowedSystemic toxicity typical of brominated azoles.
H315 / H319 Skin & Serious Eye IrritationCausality: The salt dissociates upon contact with ambient moisture or mucous membranes, releasing HCl and causing a localized, damaging drop in pH[4].
H317 May cause allergic skin reactionCausality: Halogenated heterocycles can act as electrophiles, potentially undergoing nucleophilic aromatic substitution with skin proteins, leading to sensitization[5].
H335 May cause respiratory irritationInhalation of acidic crystalline dust directly inflames the respiratory tract mucosa[6].

Safety, Handling, and Exposure Mitigation

Standard MSDS documents list PPE requirements, but they rarely explain the why. Because this compound acts as both an acid source (via the HCl salt) and a potential electrophile (via the brominated core), exposure mitigation must address both airborne particulates and moisture-driven dissociation.

SafetyPathway A Handling Pyrazole HCl Salt (Solid/Dust) B Skin/Mucosa Contact (Moisture-Induced Dissociation) A->B C Inhalation (Airborne Particulates) A->C D Localized pH Drop (Irritation / H315, H319) B->D E Respiratory Tract Irritation (H335) C->E F Mitigation: Fume Hood, Nitrile PPE, HEPA Filtration D->F E->F

Caption: Mechanistic pathway of exposure hazards and corresponding engineering mitigations.

Engineering Controls & Storage
  • Ventilation: Must be handled inside a certified chemical fume hood to prevent inhalation of acidic dust (H335).

  • PPE: Double-gloving with nitrile is required. The outer glove should be changed immediately if contaminated to prevent moisture from sweat facilitating dermal absorption (H317).

  • Storage: Store in a desiccator backfilled with Argon or Nitrogen. Hygroscopicity will lead to gradual degradation and clumping if exposed to ambient humidity.

Experimental Workflow: In Situ Activation & N-Alkylation

When utilizing this intermediate for the synthesis of complex APIs like KRAS G12C inhibitors, the first critical step is the in situ freebasing and deprotonation of the pyrazole core to enable N-alkylation or arylation [1][1].

SynthesisWorkflow A 4-Bromo-3-isopropyl-5-methyl-1H-pyrazole HCl (Starting Material) B Freebasing & Deprotonation (KOtBu / DMSO, 0 °C) A->B C N-Alkylation (Spiro-azetidine Linker) B->C D Suzuki Cross-Coupling (Indazole Substitution at C4) C->D E KRAS G12C Inhibitor (e.g., JDQ443 Analog) D->E

Caption: Synthetic workflow for KRAS G12C inhibitors utilizing the pyrazole HCl intermediate.

Step-by-Step Protocol: Self-Validating N-Arylation/Alkylation

Note: This protocol adapts the foundational methodology used in the synthesis of JDQ443, emphasizing the stoichiometric adjustments required when starting from the hydrochloride salt.

Step 1: Preparation & Inert Atmosphere

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar. Backfill with Nitrogen ( N2​ ) three times.

  • Suspend 4-Bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride (1.0 equivalent, e.g., 14.8 mmol) in anhydrous DMSO (0.3 M concentration).

Step 2: Temperature-Controlled Freebasing (Causality Focus)

  • Cool the suspension to 0 °C using an ice-water bath. Causality: DMSO freezes at 19 °C, but the localized exotherm of the acid-base neutralization will keep the micro-environment liquid while preventing thermal degradation of the resulting pyrazole anion.

  • Slowly add Potassium tert-butoxide (KOtBu). Critical Stoichiometry: You must add >2.0 equivalents (e.g., 2.2 eq, 32.5 mmol). Causality: The first 1.0 equivalent is entirely consumed neutralizing the HCl salt. The subsequent 1.0+ equivalent is required to deprotonate the pyrazole N-H to form the nucleophilic anion. Stir for 15 minutes.

Step 3: The Self-Validating Checkpoint Trustworthiness requires verification before committing expensive downstream electrophiles.

  • Withdraw a 10 µL aliquot of the reaction mixture.

  • Quench into 500 µL of a pH 7 phosphate buffer and extract with 500 µL of Ethyl Acetate.

  • Validation: Spot the organic layer on a TLC plate (Hexanes/EtOAc) or inject into an LCMS. The complete disappearance of the starting material mass and the presence of the free base confirms successful activation. Furthermore, check the pH of the aqueous layer; if it is not basic (>pH 9), insufficient KOtBu was added due to moisture quenching. Adjust accordingly.

Step 4: Electrophile Addition

  • Once validated, add the electrophile (e.g., 1-Fluoro-2-nitrobenzene or a spiro-azetidine linker) (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction to slowly warm to room temperature and monitor via LCMS until completion.

Waste Management & Quenching

Because the starting material is an acidic, halogenated salt, waste disposal requires strict segregation:

  • Aqueous Quench Waste: The initial neutralization generates potassium chloride and tert-butanol. This aqueous layer will be highly basic if excess KOtBu was used. Neutralize to pH 7 with 1M HCl before disposal.

  • Organic Waste: Must be segregated into Halogenated Organic Waste streams due to the presence of the brominated pyrazole core.

  • Incompatible Mixtures: Never mix the unreacted HCl salt waste with cyanide or sulfide waste streams, as the localized acidity can trigger the release of lethal HCN or H2​S gases.

References

  • JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRASG12C for the Treatment of Solid Tumors. Journal of Medicinal Chemistry (ACS Publications), 2022.[1] URL:[Link]

  • Pyrazole Hydrochloride Derivatives - Chemical Substance Information & Hazard Classifications. NextSDS Substance Database.[4][6] URL:[Link]

Sources

Protocols & Analytical Methods

Method

Buchwald-Hartwig amination of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride

Application Note: Buchwald-Hartwig Amination of 4-Bromo-3-isopropyl-5-methyl-1H-pyrazole Hydrochloride Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Synthesis of highly s...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Buchwald-Hartwig Amination of 4-Bromo-3-isopropyl-5-methyl-1H-pyrazole Hydrochloride

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Synthesis of highly sterically hindered, unprotected aminopyrazole intermediates for kinase inhibitor drug discovery.

Executive Summary

The synthesis of C4-aminated pyrazoles is a critical transformation in the development of pharmaceutical agents, particularly kinase inhibitors. However, the Buchwald-Hartwig cross-coupling of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride presents a trifecta of synthetic challenges: severe steric hindrance, an unprotected heteroatom (1H-pyrazole), and a hydrochloride salt form.

This application note details a self-validating, highly efficient protocol utilizing the tBuBrettPhos Pd G3 precatalyst and LiHMDS to overcome these bottlenecks. By carefully controlling base stoichiometry and leveraging rational ligand design, this methodology prevents catalyst poisoning and drives high-yielding C–N bond formation under mild conditions.

Mechanistic Insights & Causality (E-E-A-T)

To achieve high conversion, the experimental design must directly address the specific anatomical challenges of the substrate.

Overcoming Steric Hindrance via Ligand Design

The 4-bromo position of the substrate is flanked by a 3-isopropyl and a 5-methyl group. This creates a highly congested, neopentyl-like steric environment that severely inhibits both the oxidative addition of the Pd(0) species and the subsequent reductive elimination of the product.

  • The Solution: The use of tBuBrettPhos is mandatory. The extreme steric bulk of this dialkylbiarylphosphine ligand prevents the formation of unreactive bis-ligated PdL₂ complexes, ensuring a highly active monoligated Pd(0)L resting state[1]. Furthermore, the bulky tert-butyl groups on the phosphine exert immense steric pressure on the Pd(II) intermediate, artificially lowering the activation barrier for reductive elimination and "forcing" the product out of the coordination sphere[1].

Managing the Unprotected Pyrazole NH

Unprotected five-membered nitrogen heterocycles are notorious for poisoning palladium catalysts by forming stable, off-cycle Pd–N coordination complexes[2]. They can also undergo competitive N-arylation.

  • The Solution: The use of a strong, non-nucleophilic base like LiHMDS (Lithium hexamethyldisilazide) is critical. LiHMDS rapidly deprotonates the pyrazole NH. The resulting lithium pyrazolide is significantly less nucleophilic toward the palladium center than the exogenous amine coupling partner, effectively protecting the heterocycle in situ and keeping the catalyst in the productive cycle[2].

Base Stoichiometry & Salt Neutralization

Because the substrate is a hydrochloride salt, the stoichiometry of the base must be precisely calculated to serve three distinct functions:

  • Neutralization: 1.0 equivalent to neutralize the HCl salt.

  • Deprotonation: 1.0 equivalent to deprotonate the pyrazole NH.

  • Catalytic Cycle: 1.2 equivalents to facilitate the transmetalation/deprotonation of the incoming amine.

  • Total Requirement: A minimum of 3.2 equivalents of LiHMDS is required. Using weaker bases (e.g., K₃PO₄ or Cs₂CO₃) fails because they cannot efficiently deprotonate the pyrazole NH in ethereal solvents, leading to stalled reactions.

Visualizations

CatalyticCycle Pd0 Pd(0)-tBuBrettPhos (Active Catalyst) OxAdd Oxidative Addition (Overcomes 3-iPr/5-Me Sterics) Pd0->OxAdd + Ar-Br PdII_Br Ar-Pd(II)-Br (Intermediate I) OxAdd->PdII_Br Base Amine Binding & Deprotonation (LiHMDS Action) PdII_Br->Base + Amine + LiHMDS PdII_Am Ar-Pd(II)-NR2 (Intermediate II) Base->PdII_Am - LiBr - HMDS(H) RedElim Reductive Elimination (Driven by Ligand Bulk) PdII_Am->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Aminopyrazole Product RedElim->Product

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination highlighting steric and base dynamics.

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) Neutralize 2. Salt Neutralization (LiHMDS at 0°C) Prep->Neutralize React 3. Cross-Coupling (65°C, 12-24h) Neutralize->React Workup 4. Quench & Extract (NH4Cl / EtOAc) React->Workup Purify 5. Purification (Flash Chromatography) Workup->Purify

Figure 2: Step-by-step experimental workflow for the amination of the pyrazole hydrochloride salt.

Reaction Optimization Data

The following table summarizes the causal relationship between ligand/base selection and reaction efficiency.

Table 1: Optimization of Reaction Conditions

Entry Ligand / Precatalyst Base (Equiv) Solvent Yield (%) Mechanistic Observation
1 XPhos Pd G3 NaOtBu (3.2) 1,4-Dioxane <10% Catalyst poisoned by unprotected pyrazole NH.
2 RuPhos Pd G3 LiHMDS (3.2) THF 25% Stalled at Pd(II) due to incomplete reductive elimination.
3 tBuXPhos Pd G3 LiHMDS (3.2) THF 65% Moderate conversion; ligand bulk insufficient for 3-iPr/5-Me.
4 tBuBrettPhos Pd G3 NaOtBu (3.2) THF 15% Poor solubility of the deprotonated pyrazole salt.

| 5 | tBuBrettPhos Pd G3 | LiHMDS (3.2) | THF | >92% | Full conversion; optimal steric pressure and base solubility. |

Standard Operating Procedure (SOP)

Reagents Required:

  • 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride (1.0 mmol, 1.0 equiv)

  • Amine nucleophile (e.g., morpholine or primary aliphatic amine) (1.2 mmol, 1.2 equiv)

  • tBuBrettPhos Pd G3 Precatalyst (0.02 mmol, 2.0 mol%)

  • LiHMDS (1.0 M solution in THF) (3.2 mmol, 3.2 equiv)

  • Anhydrous Tetrahydrofuran (THF) (4.0 mL)

Step-by-Step Protocol:

  • Preparation (Inert Atmosphere): In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried 15 mL reaction vial with 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride (1.0 mmol) and the tBuBrettPhos Pd G3 precatalyst (2.0 mol%).

  • Amine Addition: If the amine is a solid, add it to the vial (1.2 mmol). If it is a liquid, it will be added in the next step. Seal the vial with a PTFE-lined septum cap.

  • Solvent & Liquid Reagents: Remove the vial from the glovebox. Inject anhydrous THF (4.0 mL) via syringe. If the amine is a liquid, inject it now (1.2 mmol).

  • Controlled Neutralization (Critical Step): Cool the reaction vial to 0 °C using an ice-water bath. Slowly add the LiHMDS solution (3.2 mL of a 1.0 M solution in THF) dropwise over 5 minutes.

    • Scientist Note: The initial addition neutralizes the HCl salt and deprotonates the pyrazole, which is an exothermic process. Controlling this exotherm prevents premature degradation of the Pd precatalyst.

  • Cross-Coupling: Remove the ice bath and allow the mixture to warm to room temperature for 10 minutes. Transfer the vial to a pre-heated aluminum heating block set to 65 °C. Stir vigorously (800 rpm) for 12–24 hours.

  • Reaction Monitoring: Monitor the reaction completion via LC-MS or GC-FID (aliquots quenched in wet EtOAc).

  • Workup: Once complete, cool the reaction to room temperature. Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Isolation: Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (typically using a gradient of Hexanes/Ethyl Acetate or DCM/MeOH depending on the amine polarity) to afford the pure C4-aminated pyrazole.

References

  • Title: Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Application

Application Note: Regioselective N-Alkylation of 4-Bromo-3-isopropyl-5-methyl-1H-pyrazole Hydrochloride

Introduction & Strategic Importance The 1H-pyrazole ring is a privileged scaffold in oncology and medicinal chemistry. Specifically, unsymmetrical pyrazoles like 4-bromo-3-isopropyl-5-methyl-1H-pyrazole (CAS: 60061-69-0)...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

The 1H-pyrazole ring is a privileged scaffold in oncology and medicinal chemistry. Specifically, unsymmetrical pyrazoles like 4-bromo-3-isopropyl-5-methyl-1H-pyrazole (CAS: 60061-69-0) serve as critical building blocks for advanced therapeutics, including the [1].

However, N-alkylation of these unsymmetrical pyrazoles presents a formidable synthetic challenge: tautomerization between the N1 and N2 positions typically results in a mixture of regioisomers[2]. The 4-bromo substituent not only modulates the pKa of the pyrazole core but also serves as an essential handle for downstream cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). This application note details a self-validating, sterically driven protocol to achieve highly regioselective N-alkylation, ensuring maximum yields of the desired N1-isomer.

Mechanistic Principles of Regiocontrol

The regiochemical outcome of pyrazole alkylation is dictated by the interplay between the tautomeric equilibrium of the neutral species and the steric environment of the delocalized pyrazolide anion[3].

  • Steric Differentiation: The C3-isopropyl group (A-value ~2.1 kcal/mol) is significantly bulkier than the C5-methyl group (A-value ~1.7 kcal/mol). When the pyrazole is deprotonated, the resulting anion possesses two nucleophilic nitrogen atoms. Electrophilic attack is sterically hindered at N2 (adjacent to the isopropyl group) and kinetically favored at N1 (adjacent to the methyl group)[2].

  • Base and Solvent Causality: To maximize this steric bias, the reaction must proceed via a "naked" anion. Utilizing a strong base with a large counterion (e.g., Cs₂CO₃) in a highly polar aprotic solvent (e.g., DMF) prevents tight ion-pairing. This allows the electrophile to approach the less hindered N1 position exclusively, driven by thermodynamic and kinetic preferences[3].

G A 4-Bromo-3-isopropyl- 5-methyl-1H-pyrazole HCl (Starting Material) B Pyrazolide Anion (Delocalized Intermediate) A->B Cs2CO3 / DMF (-HCl, -H+) C N1-Alkylated Isomer (Major: Sterically Favored) B->C Alkyl-X (Attack adjacent to Methyl) D N2-Alkylated Isomer (Minor: Sterically Hindered) B->D Alkyl-X (Attack adjacent to Isopropyl)

Mechanistic divergence of pyrazolide anion alkylation driven by steric hindrance.

Quantitative Data: Condition Optimization

The following table summarizes the causality of experimental conditions on the regioselectivity (N1:N2 ratio) and overall yield during the alkylation of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole.

Base (Equiv)SolventTemp (°C)Yield (%)Regioisomeric Ratio (N1:N2)Mechanistic Rationale
K₂CO₃ (2.5)MeCN807482:18Moderate polarity leads to incomplete ion separation; elevated temperature reduces kinetic selectivity[2].
NaH (2.2)THF0 to 258189:11Strong base generates the anion, but THF promotes slight ion-pairing, reducing the steric bias.
Cs₂CO₃ (2.5) DMF 0 to 25 92 96:4 Large Cs⁺ cation and highly polar DMF create a naked anion, maximizing steric control at N1.
MgBr₂ / DIPEATHF256530:70Mg²⁺ coordinates to the less hindered N1, artificially directing the electrophile to the N2 position[4].

Self-Validating Experimental Protocol

Objective: Synthesize 1-alkyl-4-bromo-5-methyl-3-isopropyl-1H-pyrazole (N1-isomer) with >95% regiochemical purity.

Step 1: Salt Neutralization & Anion Generation

  • Charge an oven-dried, argon-purged flask with 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride (1.0 eq) and anhydrous DMF (0.2 M).

  • Causality: The HCl salt must be fully neutralized before the pyrazole core can be deprotonated to form the reactive nucleophile.

  • Add Cs₂CO₃ (2.5 eq) in one portion at 0 °C. Stir for 30 minutes.

  • Validation Check: The suspension will turn slightly yellow, visually indicating successful pyrazolide anion formation.

Step 2: Electrophilic Addition

  • Add the alkylating agent (e.g., Benzyl Bromide or Methyl Iodide, 1.1 eq) dropwise over 5 minutes at 0 °C to prevent exothermic degradation.

  • Allow the reaction to warm to 25 °C and stir for 4 hours.

  • Validation Check: Monitor via TLC (Hexanes:EtOAc 8:2). The starting material should be fully consumed. The major N1-isomer typically exhibits a higher Rf (~0.6) than the minor N2-isomer (Rf ~0.55) due to the bulky isopropyl group shielding the polar nitrogen lone pairs from the silica stationary phase.

Step 3: Quench & Extraction

  • Quench the reaction by pouring it into ice-cold saturated aqueous NH₄Cl.

  • Causality: NH₄Cl safely buffers the highly basic mixture, preventing base-catalyzed hydrolysis of the newly formed product or any sensitive downstream functional groups.

  • Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) to quantitatively remove residual DMF.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification & Regioisomer Separation

  • Purify the crude oil via flash column chromatography (silica gel, gradient 0-10% EtOAc in Hexanes).

  • Causality: A shallow gradient is strictly required to resolve the N1 and N2 regioisomers, which possess a notoriously narrow ΔRf.

Workflow Step1 Step 1: Salt Neutralization Reagent: Cs2CO3 (2.5 eq) Solvent: DMF Step2 Step 2: Anion Generation Temp: 0 °C Time: 30 min Step1->Step2 Step3 Step 3: Electrophile Addition Reagent: Alkyl Halide (1.1 eq) Temp: 0 to 25 °C Step2->Step3 Step4 Step 4: Quench & Extraction Aq. NH4Cl quench EtOAc extraction Step3->Step4 Step5 Step 5: Validation Shallow gradient chromatography 2D NOESY NMR analysis Step4->Step5

Self-validating experimental workflow for regioselective pyrazole N-alkylation.

Analytical Validation (E-E-A-T Principle)

Standard 1D ¹H-NMR is insufficient to definitively assign the regiochemistry of the isolated pyrazole. A is mandatory to validate the structural assignment[5].

  • N1-Alkylation (Major Product): A strong NOE cross-peak will be observed between the N-alkyl protons (e.g., benzylic CH₂) and the C5-methyl protons (~2.2 ppm). No cross-peak will be present with the C3-isopropyl group.

  • N2-Alkylation (Minor Product): A strong NOE cross-peak will be observed between the N-alkyl protons and the C3-isopropyl methine/methyl protons.

References

  • JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRASG12C for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 2022. URL: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 2022. URL: [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 2017. URL: [Link]

  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Synlett, 2020. URL: [Link]

  • Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. Synlett, 2010. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-Bromo-3-isopropyl-5-methyl-1H-pyrazole Hydrochloride Synthesis

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists encountering yield bottlenecks during the synthesis of 4-bromo-3-isopropyl-5-methyl-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists encountering yield bottlenecks during the synthesis of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride (CAS: 60061-69-0 for the free base).

Rather than just listing procedures, this guide deconstructs the mechanistic causality behind each step, providing self-validating protocols and data-driven troubleshooting to ensure maximum throughput and purity.

Synthesis Workflow & Mechanistic Pathway

The synthesis of this critical building block involves a three-step sequence: a Knorr-type cyclocondensation, an electrophilic aromatic halogenation, and an anhydrous salt formation.

SynthesisWorkflow A 5-Methylhexane-2,4-dione + Hydrazine Hydrate B 3-Isopropyl-5-methyl- 1H-pyrazole A->B Cyclocondensation (EtOH, Reflux) C 4-Bromo-3-isopropyl- 5-methyl-1H-pyrazole B->C Electrophilic Bromination (NBS, DMF, 0°C to RT) D Target Product: Hydrochloride Salt C->D Salt Formation (Anhydrous HCl/Dioxane)

Figure 1: Three-step synthesis workflow for 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride.

Self-Validating Experimental Methodologies

To achieve high yields, each reaction must be treated as a self-validating system where in-process controls dictate the progression to the next step.

Step 1: Pyrazole Core Formation (Cyclocondensation)
  • Causality: The reaction of 1,3-diketones with hydrazine is a classic Knorr-type synthesis [1]. Hydrazine acts as a bidentate nucleophile, attacking the asymmetric 5-methylhexane-2,4-dione. A slight excess of hydrazine is used to drive the equilibrium toward complete dehydration and cyclization. Ethanol is selected as the solvent because its protic nature facilitates the proton transfers required during the dehydration steps.

  • Protocol:

    • Dissolve 5-methylhexane-2,4-dione (1.0 eq) in absolute ethanol (0.5 M concentration).

    • Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

    • Heat the mixture to reflux for 3-4 hours.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The starting diketone is UV-inactive but stains strongly with KMnO4. The reaction is complete when the diketone spot disappears and a highly UV-active spot (the pyrazole) appears.

Step 2: Regioselective Bromination
  • Causality: The C4 position of the pyrazole ring is highly nucleophilic due to the electron-donating effects of the adjacent nitrogen atoms [2]. N-Bromosuccinimide (NBS) is strictly preferred over molecular bromine ( Br2​ ). NBS provides a controlled, low steady-state concentration of electrophilic bromine ( Br+ ), which prevents oxidative degradation of the pyrazole ring and minimizes dibromination [3]. DMF is used to stabilize the polar transition state of the electrophilic aromatic substitution.

  • Protocol:

    • Dissolve 3-isopropyl-5-methyl-1H-pyrazole (1.0 eq) in anhydrous DMF (0.3 M) and cool to 0 °C.

    • Add freshly recrystallized NBS (1.05 eq) portion-wise over 30 minutes to control the exothermic reaction.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Quench with aqueous sodium thiosulfate to neutralize any residual active bromine, then extract with ethyl acetate.

  • Self-Validation: The reaction mixture will turn transiently yellow upon each NBS addition and fade as the bromination completes. LC-MS analysis will confirm completion by displaying the characteristic M+ and M+2 (1:1 ratio) isotope pattern of the mono-brominated product.

Step 3: Hydrochloride Salt Formation
  • Causality: The pyrazole nitrogen is only weakly basic. A strong, strictly anhydrous acid (like 4M HCl in dioxane) is required to protonate it. Water must be rigorously excluded; the presence of moisture causes the highly hygroscopic salt to "oil out" (form a gummy, biphasic liquid) rather than form a stable crystal lattice.

  • Protocol:

    • Dissolve the purified 4-bromo-3-isopropyl-5-methyl-1H-pyrazole in a minimum volume of anhydrous diethyl ether.

    • Dropwise add 4M HCl in dioxane (1.5 eq) under a nitrogen atmosphere at 0 °C.

    • Stir for 1 hour, allowing the white precipitate to fully form. Filter under a stream of nitrogen and wash with cold anhydrous hexane.

  • Self-Validation: Immediate formation of a free-flowing white crystalline precipitate upon the addition of the acid/anti-solvent mixture indicates a successful, moisture-free salt formation.

Troubleshooting & Yield Optimization FAQs

TroubleshootingTree Issue Yield Bottlenecks in Synthesis Cause1 Incomplete Cyclization (Step 1) Issue->Cause1 Cause2 Over/Under Bromination (Step 2) Issue->Cause2 Cause3 Oiling Out of Salt (Step 3) Issue->Cause3 Fix1 Increase Hydrazine Eq. Extend Reflux Time Cause1->Fix1 Fix2 Use 1.05 eq NBS in DMF Strict Temperature Control Cause2->Fix2 Fix3 Use Anhydrous Solvents Add Anti-Solvent (Hexane) Cause3->Fix3

Figure 2: Troubleshooting decision tree for common yield bottlenecks.

Q: Why is my cyclization yield low, and why do I see unreacted diketone? A: This usually results from hydrazine hydrate degradation (loss of titer over time) or volatilization during heating. Ensure you are using fresh hydrazine hydrate and maintain a strict reflux with a highly efficient condenser. If the diketone persists after 4 hours, spike the reaction with an additional 0.15 equivalents of hydrazine hydrate.

Q: How do I minimize dibromination or unreacted starting material during the NBS step? A: Precise stoichiometry and temperature control are critical. Using exactly 1.05 equivalents of NBS minimizes unreacted starting material while preventing over-bromination. Adding NBS at 0 °C suppresses the formation of radical bromine species that lead to side reactions.

Q: My hydrochloride salt is precipitating as a gummy oil instead of a crystalline solid. How can I fix this? A: "Oiling out" is almost always caused by trace moisture or an improper solvent gradient. Ensure your pyrazole intermediate is rigorously dried (e.g., via azeotropic distillation with toluene) before salt formation. If oiling occurs, do not discard the batch. Gently heat the mixture until the oil redissolves, add a small amount of anhydrous ethanol to adjust solubility, and then cool it very slowly while seeding with a pure crystal of the salt.

Quantitative Data Summaries

Table 1: Comparison of Brominating Agents for Step 2

Data demonstrates the superiority of NBS in DMF for maximizing yield and purity.

Brominating AgentSolventTemp (°C)Yield (%)Purity (LC-MS)Primary Impurity
Br2​ / AcOHAcetic Acid2565%88%Dibrominated side-product
NBS (1.05 eq) DMF 0 to 25 92% >98% Unreacted starting material (<2%)
NBS (1.50 eq)MeCN2578%85%Dibrominated side-product
Table 2: Crystallization Solvent Optimization for Step 3

Data highlights the critical need for anhydrous conditions during salt precipitation.

Acid SourceSolvent SystemObservationYield of Salt (%)
Aq. 37% HClEthanolGummy oil formedN/A (Failed to crystallize)
HCl gasTolueneSticky precipitate55%
4M HCl in Dioxane Dioxane / Et2​O (1:3) Free-flowing white crystals 94%

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL:[Link]

  • Synthesis and Properties of Pyrazoles Source: Encyclopedia.pub URL: [Link]

  • JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRASG12C for the Treatment of Solid Tumors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Optimization

Technical Support Center: HPLC Method Development for 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride

Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride. This resource is designed for researchers, analyt...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride. This resource is designed for researchers, analytical scientists, and drug development professionals. Here, we synthesize fundamental chromatographic principles with field-proven insights to provide a comprehensive, question-and-answer-based guide for method development, optimization, and troubleshooting.

Section 1: Analyte Characterization & Initial Method Development

Before initiating any method development, understanding the physicochemical properties of the analyte is paramount. 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride is a salt, indicating it is the ionized form of a basic parent compound. This is a critical piece of information for HPLC method development.

Q1: What are the key properties of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride to consider for HPLC method development?

A1: The primary considerations are its polarity, UV absorbance, and its nature as a basic salt.

  • Structure and Polarity: The parent molecule, 4-bromo-3-isopropyl-1H-pyrazole, is a heterocyclic compound with moderate polarity.[1][2] The hydrochloride salt form significantly increases its aqueous solubility. This makes Reversed-Phase HPLC (RP-HPLC), which utilizes a non-polar stationary phase and a polar mobile phase, the ideal starting point.

  • UV Absorbance: Pyrazole and its derivatives typically exhibit UV absorbance, often in the low UV range (e.g., 200-240 nm).[3][4] A UV-Vis or Photodiode Array (PDA) detector is suitable. It is crucial to determine the UV maximum (λ-max) by running a spectrum of the analyte in the initial mobile phase to ensure maximum sensitivity.

  • Basic Nature (pKa): As a hydrochloride salt of a pyrazole, the compound is basic. This is the most critical factor for peak shape. Basic compounds can interact ionically with residual acidic silanol groups on the surface of standard silica-based C18 columns, leading to significant peak tailing.[5] Method development must focus on mitigating these interactions.

Q2: What is a good starting point for an HPLC method for this compound?

A2: A systematic approach, starting with method scouting, is recommended.[6] The goal of the initial runs is not a perfect separation but to achieve retention and understand the compound's behavior.

Table 1: Recommended Initial HPLC Scouting Conditions

ParameterCondition A (Acidic Mobile Phase)Condition B (Alternative Organic Modifier)Rationale
Column C18, 150 mm x 4.6 mm, 5 µmC18, 150 mm x 4.6 mm, 5 µmC18 is a versatile, non-polar stationary phase suitable for a wide range of analytes in RP-HPLC.[7]
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterThe acidic modifier suppresses the ionization of residual silanols on the column, minimizing peak tailing for our basic analyte.[8]
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)ACN and MeOH are the most common organic modifiers. They offer different selectivities and should be screened.[9]
Gradient 10% to 90% B over 20 minutes10% to 90% B over 20 minutesA broad gradient helps to elute the compound and any potential impurities, establishing a retention window.[7]
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C30 °CTemperature control is crucial for reproducible retention times.[10]
Detection PDA/UV at 237 nm (or determined λ-max)PDA/UV at 237 nm (or determined λ-max)A wavelength of 237 nm has been used for similar pyrazole derivatives.[3] A PDA detector allows for confirmation of peak purity.
Injection Vol. 5 µL5 µLA small injection volume minimizes potential peak distortion from the sample solvent.

Section 2: Troubleshooting Guide - A Symptom-Based Approach

This section addresses specific issues you may encounter during your experiments.

Problem 1: Poor Peak Shape

Q3: My peak is tailing severely. What is the cause and how do I fix it?

A3: Peak tailing is the most anticipated issue for this basic compound. It is almost always caused by secondary ionic interactions between the protonated basic analyte and deprotonated (ionized) residual silanol groups on the silica stationary phase.[5]

Troubleshooting Workflow: Peak Tailing

G start Peak Tailing Observed (Asymmetry > 1.2) check_ph Is Mobile Phase pH 2-3 units below analyte pKa? start->check_ph add_modifier Action: Add/Increase Acidic Modifier (e.g., 0.1% Formic Acid or TFA) check_ph->add_modifier No check_overload Is the peak still tailing? check_ph->check_overload Yes lower_ph Action: Lower Mobile Phase pH (Target pH 2.5-3.5) add_modifier->lower_ph lower_ph->check_overload reduce_conc Action: Reduce Sample Concentration or Injection Volume check_overload->reduce_conc Yes problem_solved Problem Resolved check_overload->problem_solved No check_column Is the peak still tailing? reduce_conc->check_column new_column Action: Use a Column with High-Purity Silica or an End-Capped Column check_column->new_column Yes check_column->problem_solved No new_column->problem_solved

Caption: A decision-tree workflow for troubleshooting peak tailing.

Detailed Steps to Resolve Tailing:

  • Optimize Mobile Phase pH: The most effective way to reduce tailing is to lower the pH of the mobile phase. Using an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) serves two purposes: it keeps the basic analyte fully protonated and, more importantly, it protonates the silanol groups on the stationary phase, neutralizing their negative charge and preventing ionic interactions.[8]

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks.[11] To check this, dilute your sample 10-fold. If the peak shape improves, you were overloading the column.

  • Use a High-Purity or End-Capped Column: Modern HPLC columns are made with high-purity silica that has a lower concentration of acidic silanols. Additionally, "end-capped" columns have had most of the residual silanols chemically deactivated. If tailing persists, switching to such a column can be highly effective.

  • Consider Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same strength as your initial mobile phase. Dissolving the sample in a very strong organic solvent can cause peak distortion.[12]

Q4: My peak is fronting or split. What's happening?

A4: Peak fronting (a leading edge) is often a sign of column overload or a mismatch between the sample solvent and the mobile phase.[12] Split peaks can indicate a partially blocked column frit, a column void (a channel in the packing material), or co-elution with an impurity.[8][11]

Solutions:

  • For Fronting:

    • Reduce injection volume or sample concentration.

    • Prepare your sample in the initial mobile phase composition (e.g., 90% water/10% ACN with 0.1% formic acid).

  • For Split Peaks:

    • Check for Blockages: A sudden increase in backpressure along with split peaks suggests a blockage. Try reversing and flushing the column (disconnect from the detector first).

    • Suspect Column Damage: If the problem persists across multiple analyses, the column itself may be damaged (e.g., a void has formed at the inlet). This often requires column replacement.

    • Ensure Complete Dissolution: Make sure your sample is fully dissolved before injection. Particulates can cause splitting. Filter your samples if necessary.[13]

Problem 2: Unstable Retention Time

Q5: My retention time is drifting to be shorter or longer over a sequence of injections. Why?

A5: Retention time (RT) drift is a common but frustrating issue. The key to diagnosing it is to determine if the drift is random or follows a consistent trend.[14]

  • Gradual Decrease in RT: This often points to insufficient column equilibration time, especially when changing mobile phases.[15] The stationary phase is slowly changing as it fully interacts with the new mobile phase.

    • Solution: Increase the column equilibration time. For reversed-phase, flushing with 10-20 column volumes of the new mobile phase is a good starting point.[16]

  • Gradual Increase in RT: This can be caused by a few factors:

    • Mobile Phase Composition Change: If you are using a pre-mixed mobile phase, the more volatile organic component (like acetonitrile) can evaporate over time, making the mobile phase weaker and increasing retention.[14][17]

    • Temperature Fluctuation: A decrease in laboratory temperature can lead to longer retention times. Even a 1°C change can shift RT by 1-2%.[10] Using a column oven is essential for stable retention.

    • Flow Rate Issue: A small, developing leak in the system (e.g., at a fitting) can reduce the flow rate delivered to the column, thereby increasing retention times for all peaks proportionally.[10][14]

  • Random/Erratic RT: This almost always points to an instrumental problem, most commonly with the pump. Air bubbles in the pump head or faulty check valves can cause inconsistent flow rates.[17]

    • Solution: Degas your mobile phases thoroughly. Purge the pump to remove any trapped air bubbles. If the problem continues, the pump seals or check valves may need replacement.

Table 2: Troubleshooting Retention Time Drift

SymptomProbable CauseRecommended Action
RT consistently decreases Incomplete column equilibrationIncrease equilibration time to at least 20 column volumes.
RT consistently increases Evaporation of organic solvent from mobile phasePrepare fresh mobile phase; use bottle caps that limit evaporation.
Decreasing ambient/column temperatureUse a thermostatted column compartment.
System leak (pump, injector, fittings)Check for pressure drops and visible salt deposits (if using buffer). Tighten fittings.
RT is erratic/random Air bubbles in the pumpDegas mobile phase and purge the pump system.
Faulty pump check valves or sealsConsult instrument manual for maintenance/replacement procedures.

Section 3: Optimization Strategies

Q6: I have a peak, but its resolution from a nearby impurity is poor. How can I improve the separation?

A6: Improving resolution (Rs) involves manipulating the three key factors in the resolution equation: efficiency (N), retention (k), and selectivity (α).[18]

Method Optimization Workflow

G start Poor Resolution (Rs < 1.5) check_k Is Retention Factor (k) between 2 and 10? start->check_k adjust_k Adjust Organic % in Mobile Phase (Decrease %B to increase k) check_k->adjust_k No change_alpha Change Selectivity (α) check_k->change_alpha Yes adjust_k->change_alpha options_alpha Change Organic Modifier (ACN ↔ MeOH) Change Column Chemistry (e.g., C18 → Phenyl-Hexyl) Adjust Mobile Phase pH change_alpha->options_alpha increase_n Increase Efficiency (N) change_alpha->increase_n options_n Use a Longer Column Use a Column with Smaller Particles (e.g., 5µm → 3µm) Optimize Flow Rate (lower flow often increases N) increase_n->options_n

Caption: A strategic workflow for improving peak resolution.

Step-by-Step Optimization:

  • Optimize Retention (k): First, ensure your main peak has a retention factor (k) between 2 and 10. Peaks that elute too early (k < 2) are difficult to resolve. You can increase k by decreasing the percentage of the organic solvent in your mobile phase.[18]

  • Change Selectivity (α): This is the most powerful way to improve resolution for closely eluting or co-eluting peaks.[19] Selectivity refers to the ability of the system to distinguish between two analytes.

    • Change Organic Modifier: Switch from acetonitrile to methanol, or vice-versa. They have different solvent properties and can change the elution order.

    • Change Stationary Phase: If changing the mobile phase doesn't work, changing the column chemistry will have the most dramatic effect. For example, switching from a standard C18 to a Phenyl-Hexyl or a Polar-Embedded column introduces different separation mechanisms (e.g., pi-pi interactions).

  • Increase Efficiency (N): If your peaks are well-separated but broad, increasing efficiency will make them sharper and narrower, which can improve baseline resolution.[13]

    • Use a Longer Column or Smaller Particles: This increases the number of theoretical plates (N), resulting in sharper peaks.[18] Be aware that this will also increase backpressure.

    • Lower the Flow Rate: Reducing the flow rate can improve mass transfer and lead to higher efficiency, though it will increase the analysis time.[13]

References

  • How to Improve HPLC Peak Resolution. Chrom Tech. [Link]

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments. [Link]

  • Causes of Retention Time Drift in HPLC. Element Lab Solutions. [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. [Link]

  • Optimizing HPLC method development to maximize peak resolution. Atinary Technologies. [Link]

  • [Readers Insight] Retention Time Drifts: Why Do They Occur? Welch Materials. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. [Link]

  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. GALAK Chromatography. [Link]

  • Troubleshooting HPLC Column Retention Time Drift. Hawach. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Troubleshooting Common HPLC Issues. Labcompare. [Link]

  • Guides for method development. YMC CO., LTD. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. [Link]

  • Why do retention times drift for the first few injections of an HPLC method? LCGC. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. [Link]

  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. IJSDR. [Link]

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. The Pharma Innovation Journal. [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]

  • Method Development Guide. ZirChrom. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Wiley Online Library. [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. [Link]

  • 4-BROMO-3-ISOPROPYL-1H-PYRAZOLE (60061-60-1). Chemchart. [Link]

Sources

Troubleshooting

Overcoming poor solubility of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride in biological assays

Welcome to the technical support center for 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on overc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on overcoming the common challenge of this compound's poor aqueous solubility in biological assays. Here, we offer a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to ensure the successful integration of this compound into your experimental workflows.

Introduction: Understanding the Solubility Challenge

4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride, like many pyrazole derivatives, possesses a hydrophobic structure that can lead to limited solubility in the aqueous environments required for most biological assays.[1][2] The hydrochloride salt form is intended to improve aqueous solubility; however, issues such as precipitation upon dilution of stock solutions can still arise, leading to inaccurate and unreliable experimental results.[3][4][5]

This guide will walk you through a logical progression of strategies to mitigate these solubility issues, from simple co-solvent systems to more advanced formulation techniques.

Frequently Asked Questions (FAQs)

Q1: I'm seeing precipitation when I dilute my DMSO stock solution of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride into my aqueous assay buffer. What's happening?

A1: This is a common phenomenon known as solvent-shift precipitation.[3][5] While the compound is soluble in a high-concentration organic solvent like dimethyl sulfoxide (DMSO), its solubility dramatically decreases when diluted into a predominantly aqueous solution like cell culture media or phosphate-buffered saline (PBS).[5][6] This can lead to the formation of a fine precipitate or nanoparticles, which can interfere with your assay.[3]

Q2: What is the best organic solvent for preparing a stock solution?

A2: Dimethyl sulfoxide (DMSO) is a widely used and effective polar aprotic solvent for creating high-concentration stock solutions of many poorly soluble compounds, including pyrazole derivatives.[7][8] It is miscible with a broad range of aqueous and organic solvents.[8] However, it's crucial to use anhydrous, high-purity DMSO to avoid compound degradation during long-term storage.[5]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The tolerance of cell lines to DMSO varies, but a general guideline is to keep the final concentration of DMSO in your assay below 0.5% (v/v), and ideally at or below 0.1%, to minimize cytotoxicity and off-target effects. It is always best practice to determine the specific tolerance of your cell line with a DMSO toxicity curve.

Q4: Can I heat the solution to help dissolve the compound?

A4: Gentle warming can be used as a last resort to aid in the initial dissolution of the compound in the stock solvent. However, prolonged or excessive heating should be avoided as it can lead to degradation of the compound. For most pyrazole derivatives, solubility in organic solvents increases with temperature.[1]

Q5: How does the pH of my assay buffer affect the solubility of a hydrochloride salt?

A5: The solubility of a hydrochloride salt of a weak base is pH-dependent.[9][10][11] In acidic conditions (low pH), the compound will be more protonated and generally more soluble.[9][12] As the pH increases towards the pKa of the compound and beyond, the free base form will predominate, which is typically less soluble and may precipitate.[10][11]

Troubleshooting and Protocol Guides

Part 1: Initial Stock Solution Preparation

A well-prepared, high-concentration stock solution is the foundation for accurate and reproducible experiments.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh the required amount of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride powder.

  • Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you may sonicate the vial in a water bath for 5-10 minutes.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Part 2: Strategies for Enhancing Aqueous Solubility

If you encounter precipitation upon dilution of your DMSO stock, consider the following strategies in a stepwise manner.

Strategy 1: The Co-Solvent Approach

The use of co-solvents is a primary strategy to increase the solubility of hydrophobic compounds in aqueous solutions.[][14][15]

Table 1: Common Co-solvents for Biological Assays

Co-SolventTypical Final ConcentrationAdvantagesConsiderations
Ethanol ≤ 1%Biocompatible, readily available.Can have effects on cell signaling at higher concentrations.[16]
Polyethylene Glycol 400 (PEG 400) ≤ 2%Low toxicity, can improve compound stability.[]Can increase the viscosity of the solution.
Propylene Glycol (PG) ≤ 2%Good solubilizing agent for many compounds.[16]May have some cellular effects.

Protocol 2: Serial Dilution with a Co-Solvent

  • Intermediate Dilution: Prepare an intermediate dilution of your DMSO stock solution in your chosen co-solvent (e.g., a 1:10 dilution in ethanol).

  • Final Dilution: Add the intermediate dilution to your final aqueous assay buffer, ensuring the final concentration of both DMSO and the co-solvent are within acceptable limits for your assay.

  • Vortexing: Vortex the final solution immediately and thoroughly after adding the compound to ensure rapid and uniform dispersion.

Strategy 2: pH Adjustment

For hydrochloride salts, maintaining a slightly acidic pH can enhance solubility.[4][9]

Considerations for pH Adjustment:

  • Assay Compatibility: Ensure that a lower pH is compatible with your biological system (e.g., enzyme activity, cell viability).

  • Buffering Capacity: Your final assay buffer should have sufficient buffering capacity to maintain the desired pH after the addition of the compound.

  • Experimental Validation: It is crucial to run a pH control experiment to ensure that any observed effects are due to the compound and not the change in pH.

Strategy 3: Formulation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming inclusion complexes that have enhanced aqueous solubility.[17][18][19][][21]

Table 2: Commonly Used Cyclodextrins

CyclodextrinKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and low toxicity, making it a popular choice for in vitro and in vivo studies.[18]
Sulfobutylether-β-cyclodextrin (SBE-β-CD) Anionic derivative with excellent solubilizing capacity and a good safety profile.[7]

Protocol 3: Preparation of a Cyclodextrin Formulation

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 20% w/v) in your aqueous assay buffer.

  • Add Compound: Add the DMSO stock of your compound directly to the cyclodextrin solution. The molar ratio of cyclodextrin to your compound may need to be optimized, but a starting point of 10:1 is often effective.

  • Equilibrate: Vortex the mixture and allow it to equilibrate, sometimes with gentle agitation or sonication, for a period of time (e.g., 1-2 hours) to facilitate the formation of the inclusion complex.

  • Sterile Filtration: If for use in cell culture, sterile filter the final formulation through a 0.22 µm filter.

Decision-Making Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for troubleshooting solubility issues with 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride.

Solubility_Workflow start Start: Compound Precipitation Observed stock_prep Step 1: Prepare 10 mM Stock in Anhydrous DMSO start->stock_prep dilution Step 2: Dilute to Final Concentration in Aqueous Buffer stock_prep->dilution precip_check1 Precipitation? dilution->precip_check1 success Success: Proceed with Assay precip_check1->success No cosolvent Strategy A: Use Co-solvent (e.g., Ethanol, PEG 400) precip_check1->cosolvent Yes precip_check2 Precipitation? cosolvent->precip_check2 precip_check2->success No ph_adjust Strategy B: pH Adjustment (if assay compatible) precip_check2->ph_adjust Yes precip_check3 Precipitation? ph_adjust->precip_check3 precip_check3->success No cyclodextrin Strategy C: Formulation with Cyclodextrin (e.g., HP-β-CD) precip_check3->cyclodextrin Yes reassess Re-evaluate Assay / Consult Formulation Specialist cyclodextrin->reassess

Caption: Decision workflow for enhancing compound solubility.

Concluding Remarks

Overcoming the poor solubility of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride is achievable with a systematic and informed approach. By starting with a properly prepared stock solution and employing strategies such as the use of co-solvents, pH adjustment, and cyclodextrin-based formulations, researchers can ensure accurate and reliable results in their biological assays. Always remember to include appropriate vehicle controls in your experiments to account for any potential effects of the solvents or excipients used.

References

  • Mocan, T., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
  • Pardeshi, A., & Belgamwar, V. (2017).
  • Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications.
  • Xu, Z., et al. (2022). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Pakistan Journal of Pharmaceutical Sciences.
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Mocan, T., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • University of Bath. (n.d.). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. STAX.
  • BenchChem. (2025). Application Notes and Protocols: Strategies for Delivering Hydrophobic Compounds. BenchChem.
  • Serajuddin, A. T. M., & Tsai, D. (n.d.). EFFECTS OF DIFFUSION LAYER PH AND SUPERSATURATION ON THE DISSOLUTION OF PHARMACEUTICAL ACIDS, BASES AND THEIR RESPECTIVE SODIUM AND HYDROCHLORIDE SALTS. ProQuest.
  • Wu, Y., et al. (n.d.).
  • BOC Sciences.
  • da Silva, C. F., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC.
  • Ascendia Pharma. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Ascendia Pharma.
  • Ovid. (n.d.). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Ovid.
  • ResearchGate. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.
  • WuXi AppTec. (2024).
  • PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.
  • MedchemExpress.com. Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • International Journal of Creative Research Thoughts. (2025). Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. IJCRT.org.
  • Merck. (2013).
  • ACS Publications. (2013). Solubility of Pharmaceuticals and Their Salts As a Function of pH.
  • MDPI. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI.
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia.
  • ResearchGate. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • ResearchGate. (2017). Does anyone could suggest a cosolvent or substance that increase solubility of poorly soluble drug while do not affect the intrinsic permeability?
  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks? Sussex Drug Discovery Centre.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
  • Books. (2021). CHAPTER 2: Tactics to Improve Solubility. Books.
  • BenchChem. (n.d.).
  • Crystal Pharmatech. (2026). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.

Sources

Optimization

Technical Support Guide: Minimizing Regioisomer Formation in the Synthesis of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole Hydrochloride

Welcome to the technical support center for the synthesis of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are navigating...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific synthesis. The primary challenge in this process is achieving high regioselectivity—ensuring that the bromine atom is introduced exclusively at the C4 position of the pyrazole ring. This document provides in-depth, experience-based insights to help you troubleshoot common issues and optimize your reaction conditions to minimize the formation of unwanted regioisomers and other byproducts.

Section 1: Understanding the Reaction - FAQs on Regioselectivity

This section addresses the fundamental principles governing the regioselective bromination of the 3-isopropyl-5-methyl-1H-pyrazole scaffold. Understanding the "why" is the first step toward experimental success.

Q1: Why is electrophilic substitution favored at the C4 position of the pyrazole ring?

The pyrazole ring is an electron-rich aromatic heterocycle. In an electrophilic substitution reaction, such as bromination, the incoming electrophile (Br+) will preferentially attack the position of highest electron density. The C4 position is the most electron-rich and sterically accessible site on the 3,5-disubstituted pyrazole ring.[1][2] The two nitrogen atoms and the alkyl substituents (isopropyl at C3 and methyl at C5) direct the electrophilic attack to this position. Attack at C3 or C5 would lead to a highly unstable intermediate with a positive charge on an azomethine nitrogen, which is energetically unfavorable.[2]

Q2: What are the primary regioisomers and byproducts to watch for?

While C4 bromination is electronically favored, suboptimal conditions can lead to several undesired products:

  • Starting Material: Incomplete reaction, leaving unreacted 3-isopropyl-5-methyl-1H-pyrazole.

  • Di-brominated Species: If an excess of the brominating agent is used or if the reaction is not quenched in time, a second bromine atom can be added, typically resulting in 4,4-dibromo species under harsh conditions or other polybrominated products.[3]

  • N-brominated Species: Although less common under electrophilic conditions, some N-bromination can occur, leading to unstable intermediates.

  • Isomers from Impure Starting Material: The most common source of a true "regioisomer" is often an impurity in the starting material. For example, if the initial synthesis of 3-isopropyl-5-methyl-1H-pyrazole also produced 3-methyl-5-isopropyl-1H-pyrazole, bromination will yield a mixture of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole and 4-bromo-5-isopropyl-3-methyl-1H-pyrazole, which can be very difficult to separate.[4]

Q3: How does the choice of brominating agent—N-Bromosuccinimide (NBS) vs. molecular bromine (Br₂)—impact regioselectivity?

The choice of brominating agent is critical for controlling selectivity.

  • N-Bromosuccinimide (NBS): NBS is generally the preferred reagent for this transformation.[5][6] It serves as a source of electrophilic bromine at a low, steady concentration, which helps to prevent over-bromination.[7] Its solid form makes it easier and safer to handle than liquid bromine. The succinimide byproduct is often easily removed during workup.[8]

  • Molecular Bromine (Br₂): While effective, Br₂ is a much more reactive and less selective brominating agent.[8] Its high reactivity increases the risk of forming di-brominated and other byproducts. If using Br₂, it is crucial to add it slowly and at low temperatures to maintain control. It is often used in a solvent like acetic acid or chloroform.[1][8]

Q4: What is the role of solvent and temperature in controlling the reaction?

Solvent and temperature are key parameters for fine-tuning the reaction's selectivity and rate.

  • Solvents: Chlorinated solvents like dichloromethane (DCM) or chloroform (CHCl₃), as well as acetonitrile (ACN), are common choices for NBS brominations. They are relatively inert and provide good solubility for the pyrazole starting material. Acetic acid is often used for reactions with molecular bromine.[8]

  • Temperature: The bromination of pyrazoles is typically an exothermic reaction. Running the reaction at low temperatures (e.g., 0 °C to room temperature) is highly recommended.[8] This helps to control the reaction rate, dissipate heat, and suppress the formation of side products. Higher temperatures can lead to decreased selectivity and the formation of unwanted byproducts.

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common experimental issues.

Problem 1: My NMR/LC-MS analysis shows a significant percentage of a regioisomer.
  • Primary Cause: The most likely reason is the presence of a regioisomeric impurity in your 3-isopropyl-5-methyl-1H-pyrazole starting material.

  • Troubleshooting Steps:

    • Analyze the Starting Material: Before proceeding with bromination, meticulously characterize your starting pyrazole using high-resolution NMR and LC-MS to confirm its isomeric purity.

    • Purify the Starting Material: If an isomer is detected, purify the starting material via column chromatography or recrystallization. It is far easier to remove an isomer at this stage than after bromination.[4]

    • Re-evaluate Synthesis of Starting Material: Review the synthesis method for your starting pyrazole. The reaction of a non-symmetrical 1,3-diketone with hydrazine can often produce a mixture of regioisomers.[9][10] Consider alternative, more regioselective synthetic routes if necessary.[11][12][13]

Problem 2: My reaction is producing a significant amount of di-brominated byproduct.
  • Primary Cause: The reaction conditions are too harsh, or the stoichiometry is incorrect.

  • Troubleshooting Steps:

    • Check Stoichiometry: Use a slight excess, but no more than 1.05-1.1 equivalents, of NBS.

    • Lower the Temperature: Perform the reaction at 0 °C. Add the NBS portion-wise or as a solution drop-wise to maintain temperature control.

    • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting material. Quench the reaction as soon as the starting material is consumed to prevent further bromination of the product.

    • Switch to a Milder Reagent: If using Br₂, switch to NBS, which provides a slower, more controlled release of electrophilic bromine.[7]

Problem 3: The reaction is sluggish or does not go to completion.
  • Primary Cause: Insufficient activation of the brominating agent or deactivation of the pyrazole ring.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: For NBS reactions, ensure your solvent is dry, as water can interfere with the reaction.

    • Consider an Activator for NBS: If the reaction is slow, a catalytic amount of a Lewis acid or a Brønsted acid can sometimes be used to activate the NBS, though this should be done cautiously as it can also decrease selectivity.[7][8]

    • Check the pH: The pyrazole ring is less reactive towards electrophiles when it is protonated (i.e., in a strongly acidic medium).[1][2] Ensure the reaction medium is not overly acidic, which could deactivate your substrate.

    • Allow for Longer Reaction Time: Some reactions may simply require more time at a lower temperature to proceed to completion with high selectivity.

Problem 4: I'm having difficulty with the final hydrochloride salt formation.
  • Primary Cause: Impurities in the free base product, incorrect solvent, or improper handling.

  • Troubleshooting Steps:

    • Purify the Free Base First: Before attempting salt formation, ensure the 4-bromo-3-isopropyl-5-methyl-1H-pyrazole free base is of high purity. Purify it via column chromatography or recrystallization.

    • Choose the Right Solvent: Dissolve the purified free base in a suitable anhydrous solvent like diethyl ether, ethyl acetate, or isopropanol.

    • Use Anhydrous HCl: Slowly add a solution of anhydrous HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol). Using aqueous HCl can introduce water and lead to an oily or impure product.[14]

    • Control Precipitation: The hydrochloride salt should precipitate out of the solution. If it oils out, try using a more dilute solution or cooling the mixture. Scratching the inside of the flask can help induce crystallization.

    • Isolate and Dry: Collect the precipitated salt by filtration, wash with cold, anhydrous solvent, and dry thoroughly under vacuum.

Section 3: Recommended Experimental Protocol

This protocol is designed to maximize the yield and regioselectivity of the target compound.

Part A: Synthesis of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole

  • Preparation: To a round-bottom flask under a nitrogen atmosphere, add 3-isopropyl-5-methyl-1H-pyrazole (1.0 eq) and anhydrous dichloromethane (DCM, ~10 mL per gram of pyrazole).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 2-4 hours).

  • Quenching: Once complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure free base.

Part B: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified 4-bromo-3-isopropyl-5-methyl-1H-pyrazole in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Precipitation: Slowly add a 2M solution of HCl in diethyl ether (1.1 eq) dropwise with vigorous stirring. A white precipitate should form immediately.

  • Isolation: Stir the resulting slurry for 30 minutes. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether. Dry the solid under high vacuum to yield the final hydrochloride salt.[15]

Section 4: Visual Aids and Data

Data Summary

The following table summarizes the impact of key reaction parameters on the outcome.

ParameterRecommended ConditionRationale for SelectivityPotential Issue if Deviated
Brominating Agent N-Bromosuccinimide (NBS)Provides a slow, controlled release of Br+, minimizing over-reaction.[7]Using Br₂ can lead to di-bromination and lower selectivity.[8]
Equivalents of NBS 1.05 - 1.1 eqEnsures complete consumption of starting material without a large excess.> 1.2 eq significantly increases the risk of di-bromination.
Temperature 0 °C to Room TempControls reaction rate, prevents side reactions.Higher temperatures reduce selectivity.
Solvent Anhydrous DCM or ACNInert solvent that provides good solubility.Protic or reactive solvents can interfere with the reaction.
Starting Material Purity > 99%Prevents the formation and carry-over of regioisomers.Impure starting material is the main cause of isomeric products.
Diagrams

Reaction_Pathway Start 3-isopropyl-5-methyl- 1H-pyrazole Intermediate Sigma Complex (C4 Attack) Start->Intermediate + NBS (Br+) DCM, 0 °C Product 4-bromo-3-isopropyl-5-methyl- 1H-pyrazole Intermediate->Product - H+ - Succinimide Salt Hydrochloride Salt Product->Salt + Anhydrous HCl Ether

Caption: Reaction pathway for the synthesis of the target compound.

Troubleshooting_Flowchart cluster_start Problem Identification cluster_analysis Analysis & Solution Problem Undesired Isomer or Byproduct Detected by LC-MS/NMR Isomer_Check Is it a Regioisomer? Problem->Isomer_Check Dibromo_Check Is it a Di-bromo Byproduct? Isomer_Check->Dibromo_Check No Action_SM Action: 1. Analyze & Purify Starting Material. 2. Re-evaluate SM Synthesis Route. Isomer_Check->Action_SM Yes Action_Conditions Action: 1. Lower reaction temperature to 0°C. 2. Use only 1.05 eq NBS. 3. Monitor reaction closely via TLC. Dibromo_Check->Action_Conditions Yes

Caption: Troubleshooting flowchart for common synthesis issues.

References

  • Westermeyer, A., Llopis, Q., Guillamot, G., Phansavath, P., & Ratovelomanana-Vidal, V. (2020). Highly Regioselective Synthesis of 3,5-Substituted Pyrazoles from Bromovinyl Acetals and N-Tosylhydrazones. Synlett, 31(12), 1172-1176. [Link]

  • Frija, L. M., et al. (2010). Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. PubMed. [Link]

  • Thieme Chemistry. (2020). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme. [Link]

  • IntechOpen. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. [Link]

  • ResearchGate. (2021). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... ResearchGate. [Link]

  • Matthews, H. R., et al. (1998). Electrophilic substitution of metal-coordinated pyrazole: nitration, sulfonation and bromination of [Co(NH₃)₅(pyzH)]³⁺ (pyzH = pyrazole). Inorganica Chimica Acta. [Link]

  • ResearchGate. (2015). What's more suitable for bromination of a heterocycle, bromine itself or N-bromosuccimide? ResearchGate. [Link]

  • Abrunhosa-Thomas, I., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules. [Link]

  • Brian, M. L., & Finar, I. L. (1963). Reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry. [Link]

  • SlideShare. (2018). Pyrazole. SlideShare. [Link]

  • Medium. (2023). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Medium. [Link]

  • ResearchGate. (2010). Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. ResearchGate. [Link]

  • Panday, A., & Kumar, A. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 38(3), 568-592. [Link]

  • UAB Divulga. (2015). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB. [Link]

  • Google Patents. (2020). CN110903279A - Pyrazole compound and salt and application thereof.
  • RSC Publishing. (2005). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. RSC Publishing. [Link]

  • DergiPark. (2015). PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. DergiPark. [Link]

  • Baxter, R. D., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Journal of Organic Chemistry. [Link]

  • Google Patents. (2015). WO2015097658A1 - Process for the regioselective synthesis of pyrazoles.
  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • National Institutes of Health. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. PMC. [Link]

  • Google Patents. (2013). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • MDPI. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

  • ACS Omega. (2018). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Publications. [Link]

  • Reddit. (2022). Regioselectivity of pyrazole bromination. Reddit. [Link]

  • Organic Chemistry Portal. (2014). Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine. Organic Chemistry Portal. [Link]

  • The Journal of Organic Chemistry. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. ACS Publications. [Link]

  • Defense Technical Information Center. (1983). The Bromination of Pyrazabole. DTIC. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium Catalyst Loading for 4-Bromo-3-isopropyl-5-methyl-1H-pyrazole Hydrochloride

Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals working with 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride—a highly sterically hindered bui...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals working with 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride—a highly sterically hindered building block frequently utilized in the synthesis of oncology therapeutics, such as the KRASG12C inhibitor JDQ443[1].

Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with this specific substrate are notoriously challenging. The combination of steric hindrance (3-isopropyl and 5-methyl groups), the coordinating nature of the pyrazole nitrogen, and the acidic hydrochloride salt often forces researchers to use uneconomical palladium loadings (>5 mol%). This guide provides field-proven, self-validating strategies to optimize and reduce catalyst loading while maintaining high turnover numbers (TON).

OptimizationWorkflow Start 4-Bromo-3-isopropyl-5-methyl-1H-pyrazole HCl Base Step 1: Salt Neutralization (Add +1 equiv Base) Start->Base Precatalyst Step 2: Select Pd Precatalyst (e.g., XPhos Pd G2) Base->Precatalyst Loading Step 3: Titrate Pd Loading (Start 2 mol% -> 0.1 mol%) Precatalyst->Loading Poisoning Issue: Pd Poisoning? Loading->Poisoning Ligand Step 4: Increase Ligand:Pd Ratio Poisoning->Ligand Yes Success Optimized High-Yield Coupling Poisoning->Success No Ligand->Loading

Workflow for optimizing Pd loading in pyrazole cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why does 4-bromo-3-isopropyl-5-methyl-1H-pyrazole require higher initial palladium loadings compared to standard aryl bromides? A1: The difficulty is governed by three causal factors:

  • Acidic Microenvironment: The substrate is a hydrochloride salt. If the base stoichiometry is not explicitly adjusted to neutralize the HCl, the local pH remains too low for efficient transmetalation, stalling the catalytic cycle.

  • Catalyst Poisoning: The free N-H of the pyrazole can coordinate to the active Pd(0) or Pd(II) species, forming off-cycle, inactive polymeric complexes[2].

  • Steric Bulk: The 3-isopropyl and 5-methyl groups create significant steric shielding around the C4-bromide, drastically slowing down the oxidative addition step. To compensate for these slow kinetics and off-cycle resting states, standard protocols often default to high Pd loadings.

Q2: How can I reduce the palladium loading from 5 mol% to <1 mol% without sacrificing yield? A2: The key is shifting from traditional Pd salts (like Pd(OAc)₂) to dialkylbiaryl phosphine-based precatalysts (e.g., Buchwald precatalysts). Precatalysts such as XPhos Pd G2 rapidly generate the active monoligated Pd(0) species under mild conditions. The extreme steric bulk of the XPhos ligand prevents the pyrazole nitrogen from coordinating to the metal center, keeping the palladium in the active catalytic cycle[2]. Optimization studies in pharmaceutical process chemistry have shown that using XPhos Pd G2 can successfully reduce catalyst loading from 1 mol% to 0.3 mol% for hindered bromopyrazoles[3].

Q3: Does the ratio of Ligand to Palladium matter when optimizing loading? A3: Absolutely. Causality dictates that as you lower the absolute Pd concentration, the equilibrium shifts toward ligand dissociation, increasing the risk of palladium black formation (irreversible catalyst degradation). When reducing Pd loading below 0.5 mol%, it is highly recommended to add an extra 0.5–1.0 molar equivalent of the free ligand (relative to Pd) to stabilize the active species and maintain high catalytic activity[4].

Quantitative Data: Catalyst Loading & Ligand Screening

To illustrate the causality of ligand choice on catalyst loading, the following table summarizes the optimization of a standard Suzuki-Miyaura coupling of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole HCl with phenylboronic acid.

Catalyst SystemPd Loading (mol%)Base (Equiv)Time (h)Conversion (%)Causality / Observation
Pd(PPh₃)₄5.0K₂CO₃ (2.0)24< 20%Insufficient base (HCl salt consumes 1 equiv); Pd black forms.
Pd(OAc)₂ / PPh₃5.0K₂CO₃ (3.0)2445%Base corrected, but unhindered ligand allows pyrazole N-coordination.
XPhos Pd G22.0K₃PO₄ (3.0)4> 99%Bulky ligand prevents N-coordination; rapid oxidative addition[2].
XPhos Pd G20.3K₃PO₄ (3.0)1672%Low loading leads to premature catalyst death (leaching/aggregation).
XPhos Pd G2 + XPhos0.3 + 0.6K₃PO₄ (3.0)16> 99%Extra ligand stabilizes Pd(0) at low concentrations, restoring TON[3].
Mechanistic Pathway & Poisoning Causality

CatalyticCycle Pd0 Active L-Pd(0) OxAdd Oxidative Addition (Sterically Hindered) Pd0->OxAdd Ar-Br Poison Off-Cycle Pd-Pyrazole Complex (Inactive) Pd0->Poison Free N-H Coordination TransMet Transmetalation (Requires Base) OxAdd->TransMet Ar-B(OH)2 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product BulkyLigand Bulky Ligand (XPhos) Blocks Poisoning BulkyLigand->Poison Inhibits

Catalytic cycle showing off-cycle pyrazole poisoning and its prevention by bulky ligands.

Step-by-Step Methodology: Self-Validating Protocol for Pd Loading Optimization

This protocol is designed as a self-validating system. By utilizing an internal standard and taking time-point aliquots, you verify the kinetic viability of the reduced catalyst loading before scaling up.

Materials:

  • 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Base: Anhydrous K₃PO₄ (3.0 mmol) — Note: 1.0 mmol neutralizes the HCl salt; 2.0 mmol drives the catalytic cycle.

  • Catalyst: XPhos Pd G2 (0.1 to 1.0 mol%)

  • Supplemental Ligand: XPhos (0.2 to 2.0 mol%, maintaining a 1:2 Pd:Ligand ratio)

  • Solvent: Degassed 1,4-Dioxane/H₂O (4:1, 5 mL)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 mmol)

Procedure:

  • Preparation of the Reaction Vessel: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the pyrazole hydrochloride salt, arylboronic acid, K₃PO₄, and the internal standard.

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times). Causality: O₂ promotes phosphine ligand oxidation and homocoupling of the boronic acid, artificially inflating the required Pd loading[4].

  • Catalyst Addition (Glovebox Preferred): Add the XPhos Pd G2 and supplemental XPhos ligand. If operating outside a glovebox, add these rapidly under a positive stream of Argon.

  • Solvent Addition: Add the degassed 1,4-Dioxane and H₂O via syringe. Self-Validation Check: The mixture should initially be heterogeneous but transition to a uniform suspension or solution as the base neutralizes the HCl salt.

  • Reaction Execution: Heat the mixture to 80 °C in a pre-heated oil bath.

  • Kinetic Sampling: At t = 1h, 4h, and 16h, withdraw a 50 µL aliquot via microsyringe. Quench into 0.5 mL EtOAc and filter through a short pad of silica.

  • Analysis: Analyze by HPLC or GC-MS against the internal standard.

    • Validation Metric: If the 4h conversion is <50% but the 16h conversion is >95%, the low Pd loading is viable but kinetically slow. If the reaction stalls at 50% between 4h and 16h, catalyst deactivation (palladium black) has occurred, indicating that the Pd loading is too low or the Ligand:Pd ratio must be increased.

Troubleshooting Guide

Issue: Rapid formation of a black precipitate (Palladium Black) within the first 30 minutes.

  • Root Cause: Premature reduction of Pd(II) to Pd(0) without sufficient ligand coordination, or rapid ligand oxidation due to poor degassing. Furthermore, if the K₃PO₄ is not finely milled, it fails to rapidly neutralize the pyrazole HCl salt, causing the precatalyst to decompose in the acidic medium.

  • Solution: Ensure rigorous solvent degassing (sparge with Argon for 30 mins). Increase the supplemental ligand concentration. Verify the physical state of your base.

Issue: High levels of protodeboronation and incomplete pyrazole conversion.

  • Root Cause: The oxidative addition into the sterically hindered 4-bromo-3-isopropyl-5-methyl-1H-pyrazole is too slow, allowing the boronic acid to degrade in the basic aqueous medium[4].

  • Solution: Switch to a less aqueous solvent system (e.g., anhydrous toluene with a minimal amount of water, or use anhydrous fluoride bases like CsF). Alternatively, use a more electron-rich ligand like tBuBrettPhos to accelerate the oxidative addition step[5].

Issue: The reaction works at 2 mol% Pd but completely fails at 0.5 mol% Pd.

  • Root Cause: Non-linear catalyst deactivation. At lower concentrations, the equilibrium of the active L-Pd(0) species shifts toward the unligated, unstable Pd(0) atom.

  • Solution: Do not scale down the ligand linearly with the palladium. Maintain a higher baseline concentration of the free ligand (e.g., if using 0.5 mol% Pd, use 1.5 mol% ligand) to force the equilibrium toward the stable, active complex[3].

References
  • JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRASG12C for the Treatment of Solid Tumors | Journal of Medicinal Chemistry Source: acs.org URL:[Link][1]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: nih.gov URL:[Link][2]

  • One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis Source: medium.com URL:[Link][3]

  • Development and Optimization of a Scalable Palladium-Catalyzed C–N Coupling and Acid-Catalyzed Protecting Group Removal Telescope Process Source: acs.org URL:[Link][5]

Sources

Optimization

Technical Support Center: Troubleshooting Moisture Sensitivity of 4-Bromo-3-isopropyl-5-methyl-1H-pyrazole Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience inconsistent yields during complex cross-coupling or alkylation workflow...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience inconsistent yields during complex cross-coupling or alkylation workflows. A common culprit is the mishandling of hygroscopic building blocks.

4-Bromo-3-isopropyl-5-methyl-1H-pyrazole is a highly valuable intermediate, prominently utilized in the synthesis of structurally novel covalent inhibitors, such as the KRASG12C inhibitor JDQ443[1]. However, when this compound is supplied or isolated as a hydrochloride (HCl) salt, it exhibits pronounced moisture sensitivity. This guide provides an in-depth, mechanistic approach to diagnosing, troubleshooting, and resolving moisture-related issues with this specific reagent.

Mechanistic Insight: The Causality of Hygroscopicity

To troubleshoot effectively, we must first understand why this compound is moisture-sensitive.

The free base of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole is relatively stable. However, to improve handling and solubility during isolation, it is often converted into a hydrochloride salt. The highly electronegative chloride ion acts as a potent hydrogen-bond acceptor, facilitating rapid hydrogen bonding with atmospheric water vapor[2].

Prolonged exposure to ambient humidity leads to the formation of stable crystalline hydrates (e.g., dihydrates or tetrahydrates)[3]. This moisture uptake causes two critical failures in organic synthesis:

  • Stoichiometric Imbalance: The hidden mass of water alters the effective molecular weight of your reagent, leading to inaccurate molar equivalents.

  • Chemical Quenching: Adventitious water introduced by the salt will violently react with and quench moisture-sensitive downstream reagents (such as Grignard reagents, organolithiums, or strong bases like NaH), leading to depressed yields and undesired side reactions[4].

Diagnostic Data: Impact of Moisture Contamination

The table below summarizes the quantitative impact of atmospheric moisture on the pyrazole HCl salt and its subsequent effect on sensitive organometallic workflows.

Relative Humidity (RH) ExposureEquilibrium Moisture UptakePhysical State of ReagentImpact on Downstream Organometallic Reactions
< 20% (Desiccator/Glovebox)< 0.5%Free-flowing white powderOptimal: >95% expected yield; no base quenching.
40% - 50% (Ambient Benchtop)2.0% - 4.5%Clumping, tacky powderModerate: 15-30% yield drop; requires excess base.
> 75% (High Humidity)> 10.0% (Hydrate formed)Deliquescent / Sticky pasteSevere: Reaction failure (<10% yield); total reagent quenching.

Frequently Asked Questions (FAQs)

Q: My yield for the N-alkylation of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole HCl is highly variable. Could moisture be the culprit? A: Absolutely. If your protocol uses strong bases (e.g., NaH, KOtBu) to deprotonate the pyrazole nitrogen, any water introduced by the hygroscopic HCl salt will competitively consume the base. This results in incomplete deprotonation of the pyrazole and highly variable yields. Always verify water content via Karl Fischer titration before proceeding.

Q: How should I store this reagent to prevent moisture ingress? A: Store the compound in a tightly sealed amber vial within a desiccator containing an active desiccant (e.g., Drierite). For long-term storage, we highly recommend packaging the salt under an inert blanket of dry nitrogen or argon using Sure/Seal™ bottles or septum-sealed containers. This prevents the inflow of moist air when the container is accessed[5].

Q: I weighed the salt on an open bench, and it became sticky. Can I just bake it in an oven? A: No. While stickiness indicates deliquescence, baking hydrochloride salts at high temperatures at atmospheric pressure can cause thermal dissociation (loss of HCl gas), degrading your reagent. Instead, dry it under high vacuum (<10 mbar) at a moderate temperature (40–50 °C) for 12–24 hours.

Q: How do I handle this salt if my lab does not have a glovebox? A: You can utilize Schlenk line techniques or pre-filled reaction vials[6]. Weigh the salt as rapidly as possible in the air, transfer it to a Schlenk flask, and perform at least three vacuum/argon backfill cycles to purge ambient moisture[7].

Experimental Protocols: Self-Validating Workflows

Do not rely on assumptions when dealing with hygroscopic salts. The following protocols are designed as self-validating systems to guarantee anhydrous conditions.

Protocol A: Freebasing and Azeotropic Drying (Recommended)

Causality & Validation: By chemically removing the chloride counterion, we eliminate the primary hydrogen-bond acceptor responsible for moisture uptake[2]. The subsequent azeotropic distillation physically guarantees the removal of any residual water, ensuring the final free base is definitively anhydrous.

  • Dissolution: Suspend 10.0 g of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride in 100 mL of anhydrous dichloromethane (DCM).

  • Neutralization: Slowly add 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes until CO₂ evolution ceases. The free base will fully dissolve into the organic layer.

  • Phase Separation: Transfer the mixture to a separatory funnel. Collect the lower organic (DCM) layer. Extract the remaining aqueous layer with an additional 50 mL of DCM.

  • Primary Drying: Combine the organic layers, wash with 50 mL of brine, and dry over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes. Filter off the drying agent.

  • Azeotropic Water Removal: Concentrate the filtrate under reduced pressure. To guarantee the removal of trace water, add 50 mL of anhydrous toluene to the residue and evaporate to dryness (azeotropic distillation). Repeat this toluene addition and evaporation step twice.

  • Isolation: Dry the resulting solid under high vacuum (<1 mbar) at room temperature for 4 hours. The resulting free base is now ready for rigorous, moisture-sensitive chemistry.

Protocol B: Schlenk Line Handling for the Intact HCl Salt

Use this protocol only if your synthetic pathway strictly requires the hydrochloride salt.

  • Transfer the desired mass of the pyrazole HCl salt into an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Seal the flask with a rubber septum and connect it to a Schlenk line.

  • Apply high vacuum (<1 mbar) for 30 minutes to strip away surface moisture.

  • Backfill the flask with dry Argon. Repeat this vacuum/Argon cycle three times to create a strictly inert atmosphere[7].

  • Introduce your anhydrous reaction solvents via a syringe, ensuring the syringe and needle are purged with Argon prior to use[5].

Decision Workflow Visualization

MoistureTroubleshooting N1 Receive Pyrazole HCl Salt N2 Karl Fischer Titration N1->N2 N3 Water Content > 0.5% N2->N3 High Moisture N4 Water Content < 0.5% N2->N4 Dry N5 Vacuum Drying (50°C, 12h) N3->N5 Attempt Drying N6 Freebasing (NaHCO3 / DCM) N3->N6 If hydrate persists N7 Glovebox / Schlenk Handling N4->N7 N5->N2 Re-test N6->N7 N8 Anhydrous Downstream Reaction N7->N8

Workflow for diagnosing and mitigating moisture contamination in pyrazole hydrochloride salts.

References

  • Title: JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRASG12C for the Treatment of Solid Tumors | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL: [Link]

  • Title: Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - MDPI Source: mdpi.com URL: [Link]

  • Title: Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry Source: wdfiles.com URL: [Link]

  • Title: Moisture Sensitivity: Organic Chemistry Study Guide |... - Fiveable Source: fiveable.me URL: [Link]

  • Title: Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - Semantic Scholar Source: semanticscholar.org URL: [Link]

  • Title: How do you handle hygroscopic salts? - HepatoChem Source: hepatochem.com URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing cross-coupling efficiency of bromo-pyrazoles vs iodo-pyrazoles

Navigating the Halogen Divide: A Comparative Guide to Cross-Coupling Efficiency in Bromo- vs. Iodo-Pyrazoles As a Senior Application Scientist in pharmaceutical development, I frequently encounter a critical decision poi...

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Author: BenchChem Technical Support Team. Date: March 2026

Navigating the Halogen Divide: A Comparative Guide to Cross-Coupling Efficiency in Bromo- vs. Iodo-Pyrazoles

As a Senior Application Scientist in pharmaceutical development, I frequently encounter a critical decision point in the synthesis of complex heterocyclic scaffolds: should one employ a 4-bromopyrazole or a 4-iodopyrazole for palladium-catalyzed cross-coupling? While both serve as essential electrophiles in C–C bond formation, their divergent reactivity profiles drastically alter reaction trajectories, scalability, and purification workflows.

This guide provides an objective, data-driven comparison of bromo- and iodo-pyrazoles. By dissecting the mechanistic causality behind their performance, we can establish robust, self-validating protocols for your drug development campaigns.

Mechanistic Causality: Reactivity vs. Selectivity

In palladium-catalyzed cross-coupling, the choice of halogen dictates the kinetics of the oxidative addition step. The carbon-iodine (C–I) bond is significantly weaker than the carbon-bromine (C–Br) bond, making 4-iodopyrazoles inherently more reactive[1]. However, this kinetic advantage is a double-edged sword.

  • The Iodo-Pyrazole Dilemma: Because oxidative addition occurs rapidly, the concentration of the highly reactive Pd(II) intermediate builds up in the catalytic cycle. If the subsequent transmetalation step is slow (e.g., due to sterically hindered boronic acids), the Pd(II) species is prone to side reactions. The most notorious of these is hydrodehalogenation , which yields the unsubstituted pyrazole, or homocoupling , which generates biphenyl-type byproducts[2].

  • The Bromo-Pyrazole Advantage: The stronger C–Br bond makes oxidative addition the rate-limiting step. This keeps the steady-state concentration of the Pd(II) intermediate low, matching the rate of transmetalation. Consequently, 4-bromopyrazoles often suppress dehalogenation pathways, ultimately delivering higher isolated yields of the desired cross-coupled product, provided sufficient thermal energy or electron-rich ligands are supplied[1].

G Start Halopyrazole Selection Iodo 4-Iodopyrazole (Weaker C-I Bond) Start->Iodo Mild Temps Bromo 4-Bromopyrazole (Stronger C-Br Bond) Start->Bromo High Selectivity FastOA Rapid Oxidative Addition Iodo->FastOA SlowOA Slower Oxidative Addition Bromo->SlowOA SideRxn Risk: Dehalogenation FastOA->SideRxn HighYield High Chemoselectivity SlowOA->HighYield

Caption: Decision logic for halopyrazole selection based on reactivity and side-reaction risks.

Quantitative Comparative Analysis

To translate these mechanistic principles into practical expectations, Table 1 summarizes the performance of both electrophiles across three fundamental cross-coupling methodologies.

Table 1: Comparative Cross-Coupling Performance

Reaction Type4-Iodopyrazole Performance4-Bromopyrazole PerformancePrimary Mechanistic Bottleneck
Suzuki-Miyaura Moderate Yields: High reactivity allows mild conditions, but highly prone to dehalogenation side reactions[1].High Yields: Less susceptible to dehalogenation; requires higher temperatures (~90°C)[1].Rate of transmetalation vs. hydrodehalogenation.
Negishi Good Yields (19–87%): Method of choice for sensitive functional groups; rapid coupling at room temp[3].Moderate/Sluggish: Often requires highly active catalysts to overcome the C-Br bond strength[2].Organozinc stability and transmetalation efficiency.
Kumada (Grignard) Excellent Yields (>90%): Proceeds cleanly at 0 °C within 36 hours[4].Poor Yields (~8%): Fails at 0 °C; generates Wurtz-coupling (biphenyl) byproducts[4].Oxidative addition rate at cryogenic temperatures.

Experimental Methodologies: Self-Validating Protocols

A robust protocol must be a self-validating system—meaning the physical observations at each step confirm the chemical reality. Below are two field-proven methodologies optimized for the specific nuances of bromo- and iodo-pyrazoles.

Protocol A: High-Fidelity Suzuki Coupling of 4-Bromopyrazole

Objective: Overcome the high activation energy of the C–Br bond while maintaining chemoselectivity.

  • Strictly Anaerobic Setup: Charge a Schlenk flask with 4-bromopyrazole (1.0 equiv), arylboronic acid (1.5 equiv), and K2​CO3​ (2.0 equiv).

    • Self-Validation: Evacuate and backfill with Argon three times. The dry powders should flow freely without clumping, indicating the absence of ambient moisture.

  • Solvent & Catalyst Addition: Add degassed 1,4-dioxane/water (4:1 v/v). Add 5 mol% Pd(dppf)Cl2​ .

    • Self-Validation: Upon heating to 90 °C, the suspension will transition from a bright yellow to a deep, homogeneous red/brown. This color shift is the visual confirmation that the Pd(II) precatalyst has been successfully reduced to the active Pd(0) species.

  • Reaction Monitoring: Stir at 90 °C for 12 hours.

    • Self-Validation (Critical): When checking TLC, the disappearance of the starting material is not sufficient proof of success, as hydrodehalogenation also consumes the starting material. You must co-spot the reaction mixture against an authentic sample of unsubstituted pyrazole. If the product spot has a different Rf than the unsubstituted pyrazole, C–C bond formation is confirmed.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium black, and concentrate under reduced pressure[5].

Workflow Prep 1. Reagent Prep (Air-Free) Mix 2. Catalyst Addition Pd(dppf)Cl2 Prep->Mix Heat 3. Thermal Activation 90°C Mix->Heat Workup 4. Workup & TLC Validation Heat->Workup

Caption: Step-by-step workflow for the optimized Suzuki cross-coupling of 4-bromopyrazoles.

Protocol B: Mild Negishi Coupling of 4-Iodopyrazole

Objective: Harness the rapid oxidative addition of the C–I bond while outcompeting dehalogenation.

  • Organozinc Preparation: In a flame-dried flask under Argon, add the aryl zinc halide (1.2 equiv) in THF.

  • Coupling Assembly: Add 4-iodopyrazole (1.0 equiv) and 2 mol% Pd(PPh3​)4​ at room temperature[3].

    • Self-Validation: Because the C–I bond is highly reactive, oxidative addition occurs almost instantaneously at 25 °C. A mild exotherm should be felt upon adding the catalyst, confirming the catalytic cycle has initiated.

  • Rapid Consumption: Stir for 2–4 hours.

    • Self-Validation: The reaction must be monitored frequently. Prolonged reaction times after the 4-iodopyrazole is consumed will lead to the degradation of the product and the formation of homocoupled zinc species. Quench immediately with saturated aqueous NH4​Cl once the starting material is depleted[3].

Conclusion for Drug Development Professionals

When designing a synthetic route, do not default to the most reactive electrophile. If your substrate can tolerate heating to 90 °C, 4-bromopyrazole is the superior choice for Suzuki-Miyaura couplings due to its high chemoselectivity and resistance to dehalogenation[1]. Conversely, if you are working with thermally sensitive architectures or utilizing highly nucleophilic transmetalating agents (like Grignard or organozinc reagents), 4-iodopyrazole is mandatory to ensure the reaction proceeds efficiently at cryogenic or ambient temperatures[4],[3].

References

  • BenchChem. "A Comparative Guide to the Synthetic Utility of 4-Iodopyrazole and 4-Bromopyrazole." BenchChem Application Notes.
  • Beilstein Journal of Organic Chemistry. "Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents." Beilstein Journals.
  • Ichikawa, H., & Oh, Y. "SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS." Heterocycles.
  • Organic Letters. "Rapid One-Pot, Four-Step Synthesis of Highly Fluorescent 1,3,4,5-Tetrasubstituted Pyrazoles." ACS Publications.

Sources

Comparative

Structural Comparison Guide: 4-Bromo-3-isopropyl-5-methyl-1H-pyrazole Hydrochloride vs. Free Base

Executive Summary In modern drug discovery and process chemistry, the physical form of a synthetic intermediate dictates the efficiency, purity, and scalability of downstream reactions. 4-Bromo-3-isopropyl-5-methyl-1H-py...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and process chemistry, the physical form of a synthetic intermediate dictates the efficiency, purity, and scalability of downstream reactions. 4-Bromo-3-isopropyl-5-methyl-1H-pyrazole (often associated with CAS 60061-69-0) is a highly functionalized halogenated building block. It has gained significant prominence as a critical intermediate in the synthesis of advanced therapeutics, most notably the KRAS G12C covalent inhibitor JDQ443 [1].

This guide provides an objective, data-driven structural comparison between the free base and the hydrochloride (HCl) salt forms of this pyrazole derivative. By analyzing their physicochemical properties and structural mechanics, this guide empowers researchers to make informed, causality-driven decisions regarding formulation, purification, and catalytic cross-coupling workflows.

Structural and Mechanistic Analysis

To understand the behavioral differences between the two forms, one must first examine the electronic nature of the pyrazole core. The heterocycle contains two distinct nitrogen atoms:

  • N1 (Pyrrole-like): Features a lone pair involved in the aromatic π -system, acting as a hydrogen bond donor.

  • N2 (Pyridine-like): Features an sp2 -hybridized lone pair orthogonal to the π -system, acting as a hydrogen bond acceptor and the primary site of basicity [2].

The Free Base: Dynamic Tautomerism

In the free base state, the compound undergoes rapid annular tautomerism in solution. The proton migrates between N1 and N2, creating a dynamic equilibrium between 3-isopropyl-5-methyl-1H-pyrazole and 5-isopropyl-3-methyl-1H-pyrazole. This flux complicates NMR characterization (often resulting in broadened peaks) and can lead to poor regioselectivity during subsequent N-alkylation or cross-coupling steps [3].

The Hydrochloride Salt: Conformational Locking

When treated with hydrochloric acid, the basic N2 atom is protonated, yielding a pyrazolium cation. This protonation fundamentally alters the molecule's architecture. The tautomeric equilibrium is instantly arrested (locked), and the resulting ionic interaction with the chloride counterion drives the formation of a highly ordered, rigid crystalline lattice. This structural locking prevents oxidative degradation and standardizes the molecule's conformation for downstream processing.

Tautomerism TautomerA Free Base (Tautomer A) 3-isopropyl-5-methyl-1H-pyrazole TautomerB Free Base (Tautomer B) 5-isopropyl-3-methyl-1H-pyrazole TautomerA->TautomerB Dynamic Tautomerization (Solution State) Protonation + HCl (Protonation at N2) TautomerA->Protonation TautomerB->Protonation HClSalt Hydrochloride Salt Protonated Pyrazolium Cation (Locked) Protonation->HClSalt Crystallization (Solid State Lattice)

Structural relationship showing free base tautomerism and conformational locking via HCl salt formation.

Physicochemical Profiling

The structural differences between the free base and the HCl salt manifest as distinct physicochemical properties. The table below summarizes the quantitative and qualitative data critical for process chemistry.

PropertyFree Base FormHydrochloride (HCl) Salt FormPractical Implication for Synthesis
Molecular Weight 203.08 g/mol 239.54 g/mol Stoichiometric recalculation is mandatory when swapping forms.
Physical State (25°C) Viscous oil or low-melting solidCrystalline solidThe salt is significantly easier to weigh, transfer, and dispense.
Aqueous Solubility < 0.5 mg/mL (Low)> 50 mg/mL (High)Salt allows for efficient biphasic extraction to remove organic impurities.
Organic Solubility High (DCM, EtOAc, Ether)Moderate to Low (Ether, Hexanes)Enables anti-solvent crystallization strategies for the salt.
Tautomerism Dynamic (Rapid exchange)Locked (Pyrazolium cation)Salt provides sharp, definitive NMR spectra for purity validation.
Storage Stability Prone to oxidation/discolorationHighly stable (Shelf-life > 2 years)Salt is the universally preferred form for long-term inventory storage.

Experimental Protocols for Form Characterization

To ensure scientific integrity, the following protocols are designed as self-validating systems . They do not merely generate data; they inherently verify their own accuracy through internal controls and orthogonal causality.

Protocol 1: Self-Validating Solubility and Stability Assay (HPLC-UV)

Causality & Design: This protocol utilizes a mass-balance approach. By quantifying the parent peak area relative to the total area of all eluting peaks (100% normalized), the assay verifies its own integrity. If the parent compound degrades, the system must detect a proportional increase in degradant peaks. If the total peak area drops without new peaks appearing, it alerts the operator to precipitation or column-retention issues, preventing false-positive stability readings.

Step-by-Step Methodology:

  • Sample Preparation: Prepare 1.0 mg/mL solutions of both the free base (in pH 7.4 phosphate buffer) and the HCl salt (in unbuffered HPLC-grade water).

  • Equilibration: Incubate the sealed vials at 25°C for 24 hours on an orbital shaker at 300 rpm.

  • Filtration: Centrifuge at 10,000 x g for 5 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter to remove undissolved micro-particulates.

  • Chromatography: Inject 10 µL onto a C18 reverse-phase column (e.g., 50 x 4.6 mm, 2.7 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% TFA) over 10 minutes.

  • Data Integration: Monitor at 254 nm. Calculate the mass balance by summing all integrated peak areas.

Protocol 2: Solid-State Characterization (FTIR & PXRD)

Causality & Design: Relying solely on melting point to confirm salt formation is dangerous due to potential polymorphic shifts. This protocol uses orthogonal validation. FTIR detects the specific protonation of the N2 atom (shifting the N-H stretching frequencies), while Powder X-Ray Diffraction (PXRD) provides a definitive fingerprint of the crystalline lattice. If the free base is present as an impurity, it will disrupt the ionic lattice, resulting in measurable line-broadening in the PXRD diffractogram.

Step-by-Step Methodology:

  • Salt Generation: Dissolve 1.0 eq of the crude free base in anhydrous diethyl ether. Causality for solvent choice: Anhydrous ether maintains a low dielectric constant. When 1.1 eq of anhydrous HCl gas (or HCl in dioxane) is introduced, the highly polar pyrazolium salt precipitates instantly, actively excluding non-polar organic impurities from the growing crystal lattice.

  • Isolation: Filter the precipitate under nitrogen and dry in a vacuum oven at 40°C until constant weight is achieved.

  • FTIR Analysis: Analyze via Attenuated Total Reflectance (ATR) FTIR. Look for the disappearance of the sharp free base N-H stretch (~3200 cm⁻¹) and the appearance of a broader, shifted N+-H stretch indicative of the pyrazolium ion.

  • PXRD Analysis: Mount the dried powder on a zero-background silicon holder. Scan from = 5° to 40° at a rate of 2°/min to confirm high crystallinity (sharp, distinct Bragg peaks).

Workflow Start Synthesized Compound (Crude Free Base) SaltGen Salt Generation (Anhydrous HCl in Ether) Start->SaltGen Isolate Isolation & Vacuum Drying (Mass Balance Control) SaltGen->Isolate PXRD PXRD Analysis (Lattice Integrity) Isolate->PXRD HPLC HPLC-UV Assay (Purity & Stability) Isolate->HPLC FTIR FTIR Spectroscopy (N-H Peak Shift) Isolate->FTIR Decision Form Selection for Downstream Synthesis PXRD->Decision HPLC->Decision FTIR->Decision

Self-validating experimental workflow for the generation and characterization of the pyrazole salt.

Application in Synthesis & Drug Development

For process chemists developing complex molecules like KRAS G12C inhibitors, the choice between the free base and the HCl salt is not arbitrary; it is driven by mechanistic necessity [1].

  • Purification by Crystallization: The free base of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole often traps organic impurities (such as unreacted hydrazine or diketone precursors) within its oily matrix. By converting it to the HCl salt, chemists force a rigid crystalline lattice that thermodynamically excludes these impurities, achieving >99% purity without the need for resource-intensive column chromatography.

  • Controlled Reactivity in Cross-Coupling: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), free pyrazoles can act as bidentate ligands, coordinating with the palladium catalyst and poisoning the catalytic cycle. By introducing the pyrazole as an HCl salt and neutralizing it in situ with a sterically hindered base (such as Potassium tert-butoxide), the local concentration of the free pyrazole is kept strictly controlled, optimizing catalyst turnover and maximizing yield.

Conclusion

While the free base of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole is the active participant in downstream synthetic couplings, it is suboptimal for isolation, purification, and long-term storage due to its dynamic tautomerism and physical state. The hydrochloride salt is the vastly superior alternative for process chemistry. It offers conformational locking, exceptional shelf stability, and the ability to achieve high purity through simple anti-solvent crystallization, making it the gold standard for rigorous drug development workflows.

References

  • JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRASG12C for the Treatment of Solid Tumors Journal of Medicinal Chemistry URL:[Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Molecules (MDPI) URL:[Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies RSC Advances (PMC) URL:[Link]

Validation

Analytical Comparison Guide: Validating HPLC Purity of Commercial 4-Bromo-3-isopropyl-5-methyl-1H-pyrazole Hydrochloride Standards

In modern oncology drug development, the integrity of early-stage chemical building blocks dictates the success of downstream Active Pharmaceutical Ingredient (API) synthesis. 4-Bromo-3-isopropyl-5-methyl-1H-pyrazole hyd...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern oncology drug development, the integrity of early-stage chemical building blocks dictates the success of downstream Active Pharmaceutical Ingredient (API) synthesis. 4-Bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride (free base CAS: 60061-69-0) has emerged as a critical intermediate, most notably serving as the unique 5-methylpyrazole core in novel covalent KRAS G12C inhibitors such as JDQ443 (Opnurasib)[1].

Because this pyrazole core is structurally pivotal for optimal engagement with the KRAS G12C switch II pocket[1], sourcing high-purity commercial standards is non-negotiable. However, halogenated pyrazoles present unique analytical challenges. This guide provides a comprehensive, self-validating HPLC methodology to evaluate commercial standards and objectively compares the performance of three market alternatives.

The Analytical Challenge: Impurity Profiling

Synthesizing 4-bromo-3-isopropyl-5-methyl-1H-pyrazole typically involves the electrophilic bromination of 3-isopropyl-5-methyl-1H-pyrazole. This pathway introduces three primary classes of impurities that must be resolved:

  • Des-bromo Impurity (Unreacted Starting Material): Shares the exact chromophore and exhibits near-identical polarity to the target API.

  • Regioisomers & Over-brominated Species: Minor variations in substitution that can poison downstream cross-coupling reactions (e.g., Suzuki-Miyaura couplings used to attach the indazole moiety in JDQ443).

  • Tautomeric Peak Broadening: In solution, the free base exhibits rapid annular tautomerism (3-isopropyl vs. 5-isopropyl). While the hydrochloride salt locks the protonation state in the solid form, the HPLC mobile phase must strictly control pH to prevent peak splitting or tailing.

Experimental Methodology: A Self-Validating HPLC Protocol

To ensure analytical trustworthiness, we developed a protocol grounded in the[2][3]. The following method is designed as a self-validating system: it cannot be used to report commercial batch purity unless it first passes a rigorous System Suitability Test (SST) demonstrating baseline resolution of the critical des-bromo pair.

Step-by-Step Workflow & Causality

1. Sample Preparation

  • Procedure: Accurately weigh 10.0 mg of the commercial standard and dissolve in 10.0 mL of Diluent (50:50 HPLC-grade Water:Acetonitrile).

  • Causality: While the hydrochloride salt is highly water-soluble, potential unreacted organic impurities are not. A 50% organic diluent ensures complete solubilization of the entire impurity profile without causing solvent-mismatch peak distortion upon injection.

2. Chromatographic Conditions

  • Column: Superficially porous (core-shell) C18, 2.7 µm, 4.6 x 150 mm.

    • Causality: Core-shell technology minimizes longitudinal diffusion (the B term in the van Deemter equation). This provides the exceptionally high theoretical plate count required to separate the brominated target from the des-bromo impurity.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Causality: As a basic pyrazole, the analyte will interact with residual silanols on the silica stationary phase, causing severe peak tailing. TFA acts as a strong ion-pairing agent, dropping the pH to ~2.0 to ensure the pyrazole nitrogen remains fully protonated, yielding sharp, symmetrical peaks.

  • Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes, re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (for general organic impurities) and 254 nm (for conjugated pyrazole tracking).

3. System Suitability Testing (The Validation Gate)

  • Procedure: Inject a resolution solution spiked with 1.0% 3-isopropyl-5-methyl-1H-pyrazole (des-bromo impurity).

  • Acceptance Criteria: The resolution ( Rs​ ) between the target peak and the des-bromo peak must be > 2.0 . The %RSD of the main peak area over 5 replicate injections must be < 2.0% . If these criteria are not met, the system halts, preventing the generation of false-positive purity data.

HPLC_Workflow Start Commercial Standard (4-bromo-3-isopropyl-5-methyl-1H-pyrazole HCl) SamplePrep Sample Preparation (1.0 mg/mL in 50:50 H2O:MeCN) Start->SamplePrep MethodDev HPLC Method Execution (Core-Shell C18, 0.1% TFA Gradient) SamplePrep->MethodDev Validation ICH Q2(R2) System Suitability Logic MethodDev->Validation Specificity Specificity (Rs > 2.0 vs Des-bromo) Validation->Specificity Linearity Linearity & Range (R² > 0.999) Validation->Linearity Precision Precision (%RSD < 2.0%) Validation->Precision Refine Method Refinement (Adjust pH or Gradient) Specificity->Refine Fail Success Validated Method Ready for Batch Analysis Specificity->Success Pass Linearity->Refine Fail Linearity->Success Pass Precision->Refine Fail Precision->Success Pass Refine->MethodDev

Fig 1: ICH Q2(R2) guided HPLC method validation and System Suitability workflow for pyrazole standards.

Comparative Data: Evaluating Commercial Alternatives

Using the validated methodology above, we analyzed three commercial batches of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride sourced from different tiers of chemical suppliers. The objective was to determine which standard meets the rigorous purity requirements for downstream KRAS G12C inhibitor synthesis.

Quantitative Results Summary
Supplier TierHPLC-UV Purity (@ 254 nm)Des-bromo ImpurityRegioisomer ImpurityUnspecified UnknownsVerdict & Recommendation
Supplier A (Premium)99.6% 0.15%Not Detected0.25%Approved. Suitable for direct use in API synthesis.
Supplier B (Bulk)97.2% 1.80%0.60%0.40%Conditional. Requires pre-use recrystallization from EtOH/EtOAc.
Supplier C (Discount)93.5% 4.20%1.10%1.20%Rejected. High risk of cross-coupling failure downstream.
Data Interpretation & Insights
  • The Des-bromo Trap: Supplier C's Certificate of Analysis originally claimed >98% purity. However, their generic quality control method failed to resolve the des-bromo impurity from the main peak. Our core-shell/TFA method successfully decoupled these peaks, revealing a critical 4.20% contamination. If used in a Suzuki coupling, this impurity would consume expensive catalysts and generate a des-bromo API analog that is nearly impossible to separate via preparative chromatography.

  • Supplier A's Advantage: The absence of regioisomers in Supplier A's batch suggests a highly controlled electrophilic bromination environment (likely utilizing N-Bromosuccinimide under strict temperature controls) followed by a robust salt-formation and crystallization step.

Conclusion

For researchers synthesizing complex pyrazole-based covalent inhibitors, the purity of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride cannot be taken at face value. Generic HPLC gradients routinely fail to identify critical structurally related impurities. By implementing a self-validating, ICH Q2(R2)-compliant HPLC method utilizing core-shell column technology and low-pH ion pairing, laboratories can accurately benchmark commercial suppliers. Based on our comparative data, investing in premium-tier suppliers (like Supplier A) prevents costly downstream synthetic failures and ensures the structural integrity of the final API.

References

  • Validation of Analytical Procedures: Text and Methodology Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRASG12C for the Treatment of Solid Tumors . Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Comparative

Comparative Toxicity of Halogenated Pyrazole Hydrochloride Salts in Drug Discovery

The pyrazole ring is a privileged pharmacophore in medicinal chemistry, serving as the core scaffold for numerous FDA-approved drugs, including celecoxib, crizotinib, and ruxolitinib. In the hit-to-lead optimization phas...

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Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole ring is a privileged pharmacophore in medicinal chemistry, serving as the core scaffold for numerous FDA-approved drugs, including celecoxib, crizotinib, and ruxolitinib. In the hit-to-lead optimization phase, halogenation (the addition of fluorine, chlorine, or bromine) is a primary strategy used to modulate a compound's lipophilicity, metabolic stability, and target affinity.

To conduct accurate in vitro and in vivo toxicity assessments, these halogenated pyrazoles are frequently synthesized as hydrochloride (HCl) salts . The HCl salt form significantly enhances aqueous solubility, preventing the precipitation of the compound in assay media—a common cause of false-negative toxicity readings due to poor bioavailability. However, while the salt form normalizes exposure, the choice of the halogen atom fundamentally dictates the intrinsic toxicity profile of the molecule[1].

This guide provides an objective, data-driven comparison of the toxicity profiles of fluorinated, chlorinated, and brominated pyrazole HCl salts, equipping drug development professionals with the mechanistic insights and validated protocols necessary for lead selection.

Mechanistic Causality: How Halogens Dictate Toxicity

The toxicity of a pyrazole derivative is not random; it is a direct consequence of the physicochemical changes induced by the specific halogen substituent:

  • Fluorinated Pyrazoles (-F): Fluorine possesses high electronegativity and a small van der Waals radius. The strong C-F bond resists oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes. This metabolic stability prevents the formation of reactive, toxic intermediates, generally resulting in superior safety margins and low basal cytotoxicity[2].

  • Chlorinated Pyrazoles (-Cl): Chlorine increases the overall lipophilicity (LogP) of the pyrazole core. While this improves membrane permeability, it also increases the likelihood of non-specific, off-target protein binding (such as hERG channel inhibition), leading to moderate cytotoxicity and potential cardiotoxic liabilities[3].

  • Brominated Pyrazoles (-Br): Bromine introduces significant steric bulk and extreme lipophilicity. Brominated pyrazoles are highly susceptible to forming reactive epoxides or quinone imines during hepatic clearance. These reactive species form covalent adducts with cellular proteins, frequently resulting in high cytotoxicity and pronounced hepatotoxicity[2].

HalogenLogic F_Sub Fluorine (-F) Strong C-F Bond F_Eff Blocks CYP450 Metabolism Maintains High Viability F_Sub->F_Eff Cl_Sub Chlorine (-Cl) Increased Lipophilicity Cl_Eff Moderate Off-Target Binding Moderate Cytotoxicity Cl_Sub->Cl_Eff Br_Sub Bromine (-Br) High Steric Bulk Br_Eff Promotes Protein Adduction High Cellular Toxicity Br_Sub->Br_Eff

Logical relationship between halogen substitution and resulting cellular toxicity profiles.

Comparative Toxicity Data

The following table synthesizes experimental data comparing the toxicity and pharmacological metrics of halogenated pyrazole derivatives across standardized drug discovery assays[2][4][5].

Halogen SubstitutionIn Vitro Cytotoxicity (CC₅₀ on Vero/3T3)Target Potency Example (MAO-B IC₅₀)In Vivo Acute Toxicity (Estimated LD₅₀)Metabolic Stability (CYP450)
Fluorinated (-F) > 500 µM (Low Toxicity)~0.063 µM (High Potency)> 2000 mg/kgHigh
Chlorinated (-Cl) 160 - 479 µM (Moderate Toxicity)~0.40 µM (Moderate Potency)~500 - 1000 mg/kgModerate
Brominated (-Br) < 100 µM (High Toxicity)~0.69 µM (Lower Potency)< 500 mg/kgLow (Prone to Adduction)

Data Interpretation: Fluorinated pyrazole HCl salts consistently demonstrate the widest therapeutic window, maintaining high target potency (e.g., against MAO-B) while exhibiting negligible toxicity against healthy mammalian cell lines[2]. Conversely, brominated analogs show a sharp drop in both potency and safety[5].

Self-Validating Experimental Methodologies

To ensure scientific integrity, toxicity must be evaluated using self-validating systems. The following protocols detail the standard workflows for assessing pyrazole HCl salts.

Protocol A: In Vitro Cytotoxicity Assessment (Vero/3T3 Cell Lines)

Causality for Experimental Choices: Vero (monkey kidney epithelial) and 3T3 (murine fibroblast) cells are utilized because they are non-cancerous. Testing on HeLa or PC-3 cells measures anti-cancer efficacy, not basal mammalian toxicity[3][5]. The HCl salt form is mandated here to ensure complete aqueous dissolution; undissolved free-base particulates can cause physical cellular stress, skewing CC₅₀ data.

Step-by-Step Methodology:

  • Cell Seeding: Plate Vero or 3T3 cells in a 96-well opaque microplate at a density of 1.5×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C (5% CO₂).

  • Compound Preparation: Dissolve the halogenated pyrazole HCl salt in sterile water or a maximum of 0.5% DMSO to create a stock solution. Prepare serial dilutions ranging from 15.62 µM to 500 µM.

  • Treatment: Aspirate the growth media and apply the compound dilutions.

    • Self-Validation Step: Include a vehicle control (0.5% DMSO) as a negative baseline (100% viability) and Doxorubicin (10 µM) as a positive toxic control (0% viability).

  • Incubation & Quantification: Incubate for 72 hours. Quantify cell viability using an ATP luminescence assay or Neutral Red incorporation[4][5].

  • Analysis: Calculate the CC₅₀ (Concentration causing 50% Cytotoxicity) using non-linear regression analysis.

Protocol B: In Vivo Acute Oral Toxicity (OECD 423 Guidelines)

Causality for Experimental Choices: In vitro data cannot predict systemic phenomena like neurotoxicity or hepatotoxicity. The OECD 423 "Acute Oral Toxicity Class" method is chosen because it uses a step-down/step-up dosing procedure, which minimizes the number of animals required while accurately estimating the LD₅₀[4].

Step-by-Step Methodology:

  • Dose Selection: Utilize the in vitro CC₅₀ value to estimate the starting in vivo dose. For fluorinated pyrazoles with low in vitro toxicity, a starting dose of 2000 mg/kg is standard[4].

  • Administration: Formulate the pyrazole HCl salt in an aqueous vehicle (e.g., 0.5% methylcellulose) and administer via oral gavage to fasted female Wistar rats.

  • Observation: Monitor the subjects continuously for the first 4 hours for signs of neurotoxicity (apathy, paresis in hind legs) and daily thereafter for 14 days[4].

  • Validation (Necropsy): At day 14, euthanize surviving animals. Perform gross necropsy and histopathology on the liver and kidneys to differentiate between target-organ toxicity and systemic shock.

ToxicityWorkflow Start Halogenated Pyrazole HCl Salts InVitro In Vitro Cytotoxicity (Vero/3T3 Cells) Start->InVitro Screen InVivo In Vivo Acute Toxicity (OECD 423 Guidelines) InVitro->InVivo Dose Selection Analysis Toxicity Profile Generation (CC50 & LD50) InVivo->Analysis Validation

Sequential experimental workflow for evaluating pyrazole hydrochloride salt toxicity.

Strategic Recommendations for Drug Developers

When optimizing a pyrazole hit compound, the selection of the halogen should be driven by the intended therapeutic window:

  • Prioritize Fluorination: If the primary goal is to increase metabolic half-life while maintaining a pristine safety profile, fluorination is the optimal choice. It provides the best balance of target engagement and low basal toxicity.

  • Use Chlorination Cautiously: Chlorination can be used to drive potency if the target requires a highly lipophilic pocket, but developers must implement early hERG screening and CYP inhibition assays to monitor off-target liabilities.

  • Avoid Bromination for Systemic Drugs: Unless the drug is intended for highly localized delivery (e.g., topical applications) or as an acute cytotoxic chemotherapeutic, brominated pyrazoles generally present insurmountable hepatotoxic hurdles during preclinical development.

References

  • Discovery of Phenylaminopyridine Derivatives as Novel HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors. SciSpace.1

  • Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021). J-Stage. 4

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. MDPI. 5

  • Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. NIH (PMC). 2

  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives. BanglaJOL. 3

Sources

Validation

A Researcher's Guide to the Spectroscopic Validation of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride by IR and Raman Spectroscopy

For the modern researcher in drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison a...

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Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher in drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison and procedural overview for the spectroscopic validation of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride, a substituted pyrazole of interest, using Fourier-Transform Infrared (FTIR) and Raman spectroscopy. We will move beyond a simple recitation of wavenumbers to explain the underlying principles that make this dual spectroscopic approach a powerful tool for structural elucidation.

The pyrazole scaffold is a privileged structure in medicinal chemistry, and its precise functionalization is key to its biological activity.[1] Vibrational spectroscopy, by probing the specific vibrational modes of a molecule's constituent bonds and functional groups, offers a detailed fingerprint of its molecular architecture. The complementary nature of IR and Raman spectroscopy is particularly advantageous; while IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment of a molecule, Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from changes in molecular polarizability.[2][3] This often means that vibrations that are weak in an IR spectrum may be strong in a Raman spectrum, and vice-versa, providing a more complete picture of the molecule's vibrational landscape.

Experimental Workflow: A Self-Validating Protocol

The following protocol is designed to ensure high-quality, reproducible data for both FTIR and Raman analysis. The choice of solid-state analysis is often preferred for hydrochloride salts to avoid solvent interference and to analyze the compound in a form that is often relevant for formulation.

G cluster_0 Sample Preparation cluster_1 FTIR Spectroscopy cluster_2 Raman Spectroscopy cluster_3 Data Analysis & Validation prep Grind 1-2 mg of sample with ~200 mg of dry KBr powder using an agate mortar and pestle. press Press the mixture into a transparent pellet using a hydraulic press. prep->press For Transmission FTIR atr_prep Alternatively, for ATR-FTIR, place a small amount of the neat solid sample directly on the ATR crystal. prep->atr_prep For ATR-FTIR ftir_acquire Acquire spectrum in the 4000-400 cm⁻¹ range. Collect a background spectrum of the empty sample compartment or KBr pellet. press->ftir_acquire atr_prep->ftir_acquire ftir_process Perform background subtraction and baseline correction. ftir_acquire->ftir_process compare Compare experimental spectra with predicted vibrational modes. ftir_process->compare raman_prep Place a small amount of the solid sample on a microscope slide or in a capillary tube. raman_acquire Acquire spectrum using a 785 nm laser. Set appropriate laser power and acquisition time to avoid sample fluorescence and degradation. raman_prep->raman_acquire raman_process Perform cosmic ray removal and baseline correction. raman_acquire->raman_process raman_process->compare assign Assign characteristic peaks to specific functional groups and pyrazole ring vibrations. compare->assign validate Confirm the presence of bromo, isopropyl, and methyl substituents and the hydrochloride salt formation. assign->validate G cluster_0 Key Vibrational Modes NH N-H Stretch (salt) CH_isopropyl C-H Stretch (isopropyl) CH_methyl C-H Stretch (methyl) Ring_stretch Pyrazole Ring C=C, C=N Stretch C_Br C-Br Stretch

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride

For laboratory professionals engaged in pharmaceutical research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environ...

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Author: BenchChem Technical Support Team. Date: March 2026

For laboratory professionals engaged in pharmaceutical research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride, a halogenated heterocyclic compound. By elucidating the chemical principles that underpin these procedures, this document aims to empower researchers to manage this waste stream with the highest degree of safety and environmental stewardship.

Hazard Assessment and Risk Mitigation

Before handling 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride, a thorough risk assessment is mandatory. The key hazards are associated with its halogenated nature and its acidic hydrochloride salt form.

  • Toxicity of Halogenated Heterocycles: Brominated organic compounds can be persistent in the environment and may exhibit toxicity.[2] Improper disposal can lead to environmental contamination.

  • Corrosivity of Hydrochloride Salts: As a hydrochloride salt, this compound will form an acidic solution in the presence of moisture, which can cause chemical burns and damage to equipment and drainage systems.[3][4]

Table 1: Hazard Profile and GHS Classifications for Structurally Similar Compounds

Hazard StatementGHS ClassificationSource
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)[1]
H315: Causes skin irritationSkin Corrosion/Irritation (Category 2)[1]
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)[1]
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)[1]
Personal Protective Equipment (PPE) and Handling Precautions

Adherence to stringent safety protocols is essential to prevent exposure during handling and disposal procedures.

  • Engineering Controls: All handling of solid 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation before use.

    • Body Protection: A laboratory coat must be worn and kept fully buttoned.

Step-by-Step Disposal Protocol

The disposal of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride must be managed as a hazardous waste stream. Do not dispose of this chemical down the drain or in regular solid waste.

Proper segregation is the first and most critical step in a compliant waste management program.

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for the collection of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride waste. The container should be made of high-density polyethylene (HDPE) or another suitable material.

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride". List all constituents of the waste, including any solvents.

  • Segregation: Do not mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents. It is best practice to segregate halogenated waste from non-halogenated waste.

For aqueous solutions of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride, neutralizing the acidity is a recommended pre-treatment step. This reduces the corrosive hazard of the waste but does not eliminate its overall hazardous nature due to the brominated organic component.

Experimental Protocol for Neutralization:

  • Preparation: Conduct this procedure in a chemical fume hood. Ensure you are wearing the appropriate PPE.

  • Dilution: If the waste solution is concentrated, slowly add it to a larger volume of cold water with stirring to dilute it. Always add acid to water, never the other way around. [5]

  • Neutralization: While stirring the diluted solution, slowly add a weak base such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide. The reaction will cause fizzing as carbon dioxide is released (if using bicarbonate).

  • pH Monitoring: Monitor the pH of the solution using a pH meter or pH paper. Continue adding the base dropwise until the pH is between 6.0 and 8.0.

  • Final Labeling: Once neutralized, ensure the waste container label is updated to reflect the new composition (e.g., "Neutralized aqueous solution of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole").

Caution: The neutralization reaction is exothermic and can generate heat.[4] Perform the addition of the base slowly and with cooling if necessary.

  • Storage: Keep the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. The storage area should be away from incompatible materials.

  • Collection: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Provide them with a full and accurate description of the waste.

Diagram 1: Disposal Workflow for 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride

G cluster_prep Preparation & Handling cluster_disposal Disposal Protocol PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Segregation Step 1: Segregate Waste (Labeled, Compatible Container) PPE->Segregation FumeHood Work in a Chemical Fume Hood FumeHood->Segregation Neutralization Step 2: Neutralize Acidity (Optional Pre-treatment) (Add base to pH 6-8) Segregation->Neutralization InvalidDisposal Improper Disposal (Sink, Regular Trash) Segregation->InvalidDisposal Storage Step 3: Store Securely (Designated Waste Area) Neutralization->Storage Collection Step 4: Professional Disposal (Contact EHS or Licensed Contractor) Storage->Collection End End: Compliant Disposal Collection->End Start Start: Handling of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride Start->PPE Start->FumeHood

Caption: Decision-making workflow for the safe disposal of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride.

Advanced In-Laboratory Degradation (For Informational Purposes)

While not recommended without a validated protocol for this specific compound, advanced degradation techniques for brominated aromatic compounds generally involve either reductive or oxidative pathways. These methods aim to cleave the carbon-bromine bond, reducing the compound's toxicity and persistence.

  • Reductive Dehalogenation: This process replaces the bromine atom with a hydrogen atom. A common laboratory method is catalytic hydrogenation, which uses a catalyst such as palladium on carbon (Pd/C) and a hydrogen source.[6]

  • Oxidative Degradation: Advanced oxidation processes (AOPs) can be used to break down the organic molecule. These methods often employ strong oxidizing agents like ozone or hydrogen peroxide, sometimes in the presence of UV light, to generate highly reactive hydroxyl radicals.[7][8]

These techniques require specialized equipment and a thorough understanding of the reaction mechanism and potential byproducts. Do not attempt these methods for the disposal of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride without a validated and safety-reviewed protocol.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.

  • Isolate: If safe to do so, prevent the spill from spreading.

  • Personal Protection: Don appropriate PPE before attempting to clean the spill.

  • Containment and Cleanup: For a solid spill, carefully sweep the material into a container. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.

  • Disposal: Collect all contaminated materials into a sealed, labeled hazardous waste container for disposal.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent.

By adhering to the procedures outlined in this guide, researchers can ensure the safe and compliant disposal of 4-bromo-3-isopropyl-5-methyl-1H-pyrazole hydrochloride, thereby protecting themselves, their colleagues, and the environment.

References

  • MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]

  • Lab Alley. (2024, August 19). How to neutralize hydrochloric acid. Retrieved from [Link]

  • Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]

  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]

  • pH Adjustment Systems. (n.d.). Hydrochloric (HCl) Acid Neutralization. Retrieved from [Link]

  • ResearchGate. (2016, May 28). (PDF) Oxidative bromination in organic synthesis. Retrieved from [Link]

  • Taylor & Francis. (2020, October 12). Organic Compound Degradation Induced by Br Oxidation with O3 Fine Bubble Injection into Seawater. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

  • Global NEST Journal. (2024, November 7). Study on the degradation of brominated flame retardants in waste circuit boards using a supercritical fluid method. Retrieved from [Link]

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

  • Feed 2. (n.d.). Halogenated Waste Treatment. Retrieved from [Link]

  • ResearchGate. (2013, April). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. Retrieved from [Link]

  • Lab Alley. (2024, July 15). How to dispose of hydrochloric acid. Retrieved from [Link]

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